RHPS4
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of RHPS4: A Technical Guide to a Potent G-Quadruplex Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a synthetic pentacyclic acridine that has garnered significant interest in the field of oncology for its potent activity as a G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably present in telomeres and oncogene promoter regions. By stabilizing these structures, this compound effectively inhibits telomerase activity and disrupts telomere maintenance, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in drug development and cancer research.
Discovery and Development
This compound was developed as part of a series of polycyclic acridines synthesized at the University of Nottingham. The design strategy aimed to create compounds with high affinity and selectivity for G-quadruplex DNA over duplex DNA. This compound emerged as a lead candidate due to its potent telomerase inhibitory activity at submicromolar concentrations and its significant anti-proliferative effects in various cancer cell lines.[1][2]
Synthesis of this compound
The synthesis of this compound (compound 12d in the original publication) is achieved through a multi-step process. While the full detailed protocol is outlined in the primary literature, the key steps involve the construction of the pentacyclic quinoacridinium core followed by methylation. Researchers are directed to the publication "Antitumor polycyclic acridines. 8. Synthesis and telomerase-inhibitory activity of methylated pentacyclic acridinium salts" for the complete, step-by-step synthetic methodology.[1]
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Telomerase Inhibition and Cytotoxicity of this compound
| Parameter | Value | Assay | Reference |
| Telomerase Inhibition IC50 | 0.33 ± 0.13 µM | TRAP Assay | [2] |
| Mean GI50 (NCI-60 Panel) | 13.18 µM | SRB Assay (48h) | [1] |
| Mean IC50 (4-day growth) | 7.02 µM | Growth Inhibition | [2] |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| M14 | Melanoma | 0.5 - 1.0 | Not Specified | |
| PLF2 | Melanoma | 0.5 - 1.0 | Not Specified | |
| JR1 | Melanoma | 0.5 - 1.0 | Not Specified | |
| JR8 | Melanoma | 0.5 - 1.0 | Not Specified | |
| Sbcl1 | Melanoma | 0.5 - 1.0 | Not Specified | |
| SAN | Melanoma | 0.5 - 1.0 | Not Specified | |
| PFSK-1 | CNS PNET | 2.7 | 72 hours | |
| DAOY | Medulloblastoma | 2.2 | 72 hours | |
| U87 | Glioblastoma | 1.1 | 72 hours | |
| Res196 | Ependymoma | 1.6 | 72 hours | |
| C6 | Glioma | 26 | 72 hours | |
| GB-1 | Glioblastoma | 32 | 72 hours | |
| U2OS | Osteosarcoma (ALT) | 1.4 | 120 hours | |
| SAOS-2 | Osteosarcoma (ALT) | 1.6 | 120 hours | |
| HOS | Osteosarcoma | 1.2 | 120 hours |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Human Melanoma Xenograft | 15 mg/kg, i.v., daily for 15 days | ~80% tumor weight inhibition | |
| Human Tumor Xenografts | Not Specified | Delay of tumor growth |
Table 4: Pharmacokinetic Parameters of this compound (Preclinical Models)
| Species | Dose | Route | Cmax | Tmax | AUC | t½ | Reference |
| Mouse | Data not available | i.v., p.o. | Data not available | Data not available | Data not available | Data not available | |
| Rat | Data not available | i.v., p.o. | Data not available | Data not available | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures at telomeres. This leads to a cascade of cellular events, ultimately resulting in cell death.
Caption: this compound-induced signaling pathway.
The stabilization of the G-quadruplex structure by this compound prevents the binding of telomerase, the enzyme responsible for maintaining telomere length. This leads to "telomere uncapping," where the protective structure at the chromosome ends is disrupted. The exposed telomeres are recognized by the cell as DNA double-strand breaks, triggering a robust DNA Damage Response (DDR). This response involves the activation of key sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2. A critical target of this cascade is the tumor suppressor protein p53, which is stabilized and activated, leading to the transcription of target genes such as the cyclin-dependent kinase inhibitor p21. The induction of p21 results in cell cycle arrest, providing time for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis (programmed cell death).
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
This assay is a highly sensitive PCR-based method to measure telomerase activity.
Materials:
-
CHAPS lysis buffer
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
TRAP reaction buffer (containing dNTPs, Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare cell extracts using CHAPS lysis buffer. Quantify protein concentration.
-
Telomerase Extension: Incubate a defined amount of cell lysate with the TS primer in the TRAP reaction buffer. Telomerase present in the lysate will add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the telomerase extension products by PCR using the TS and ACX primers.
-
Detection: Resolve the PCR products on a polyacrylamide gel. A characteristic 6-base pair ladder indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.
Cell Proliferation (MTS) Assay
The MTS assay is a colorimetric method for assessing cell viability.
Materials:
-
96-well plates
-
MTS reagent (containing a tetrazolium salt)
-
Phenazine methosulfate (PMS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired period (e.g., 72 or 120 hours).
-
MTS Addition: Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a potent and selective G-quadruplex stabilizing ligand with demonstrated anticancer activity in a range of preclinical models. Its mechanism of action, centered on the disruption of telomere integrity, makes it a promising candidate for further development, particularly in combination with other therapeutic modalities. This guide provides a foundational understanding of the discovery, synthesis, and biological properties of this compound to aid researchers in their ongoing efforts to develop novel cancer therapies.
References
RHPS4 as a Telomerase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent, small molecule inhibitor of telomerase that acts by stabilizing G-quadruplex structures in telomeric DNA.[1][2] This stabilization obstructs telomerase activity, leading to telomere dysfunction, induction of a DNA damage response, and ultimately, inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a discussion of its downstream signaling effects and potential off-target activities.
Core Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action of this compound is its high affinity for and stabilization of G-quadruplex (G4) DNA structures.[3] Telomeric DNA, with its repetitive G-rich sequence (TTAGGG), is particularly prone to forming these four-stranded secondary structures. By binding to and stabilizing these G4 structures at the 3' overhang of telomeres, this compound effectively blocks the access of the telomerase enzyme, thereby inhibiting the addition of telomeric repeats. This leads to a state of "telomere uncapping," where the protective function of the telomere is compromised.[1][4]
Quantitative Efficacy of this compound
The efficacy of this compound has been evaluated in numerous cancer cell lines, demonstrating potent inhibition of both telomerase activity and cell proliferation.
Table 1: Telomerase Inhibition by this compound
| Assay Type | IC50 | Reference |
| TRAP Assay | 0.33 µM | [5] |
Table 2: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | Alamar Blue (72h) | 2.7 µM | [3] |
| DAOY | Medulloblastoma | Alamar Blue (72h) | 2.2 µM | [3] |
| U87 | Glioblastoma | Alamar Blue (72h) | 1.1 µM | [3] |
| Res196 | Ependymoma | Alamar Blue (72h) | 1.6 µM | [3] |
| U2OS | Osteosarcoma (ALT-positive) | SRB (120h) | 1.4 µM | [6] |
| SAOS-2 | Osteosarcoma (ALT-positive) | SRB (120h) | 1.6 µM | [6] |
| HOS | Osteosarcoma (telomerase-positive) | SRB (120h) | 1.2 µM | [6] |
| GSC #1 | Glioblastoma Stem-like | Cell Proliferation (4d) | 0.7 µM (IC25) | [7] |
| GSC #61 | Glioblastoma Stem-like | Cell Proliferation (4d) | 0.8 µM (IC25) | [7] |
| GSC #83 | Glioblastoma Stem-like | Cell Proliferation (4d) | 0.5 µM (IC25) | [7] |
| GSC #163 | Glioblastoma Stem-like | Cell Proliferation (4d) | 1.2 µM (IC25) | [7] |
| U251MG | Glioblastoma | Cell Proliferation (4d) | 0.16 µM (IC25) | [7] |
Signaling Pathways and Downstream Effects
The stabilization of telomeric G-quadruplexes by this compound initiates a cascade of cellular events consistent with a DNA damage response (DDR) at the telomeres.
Telomere Uncapping and Displacement of Shelterin Components
This compound-induced G4 stabilization leads to the displacement of key shelterin complex proteins, particularly POT1, which normally binds to the single-stranded telomeric overhang. This displacement is a critical event in telomere uncapping.
Activation of the DNA Damage Response (DDR) Pathway
The uncapped telomeres are recognized by the cell as DNA double-strand breaks, triggering the ATR (Ataxia Telangiectasia and Rad3-related) kinase-mediated DNA damage response pathway. This leads to the phosphorylation of the histone variant H2AX (forming γ-H2AX), a well-established marker of DNA damage.
Modulation of Cell Cycle and DNA Repair Proteins
The activation of the DDR pathway by this compound also affects key proteins involved in cell cycle control and DNA repair. Notably, this compound treatment has been shown to cause a reduction in the levels of CHK1 and RAD51 proteins and their corresponding mRNA transcripts.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G4 [label="Telomeric G-Quadruplex\nStabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Telomerase [label="Telomerase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Telomere_Shortening [label="Telomere Shortening\n(Long-term)", fillcolor="#F1F3F4", fontcolor="#202124"]; POT1_Displacement [label="POT1 Displacement", fillcolor="#FBBC05", fontcolor="#202124"]; Telomere_Uncapping [label="Telomere Uncapping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR_Activation [label="ATR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; gH2AX [label="γ-H2AX Formation\n(DNA Damage Signal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHK1_RAD51_Reduction [label="CHK1 & RAD51 Reduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="S/G2-M Phase Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Senescence", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> G4 [color="#202124"]; G4 -> Telomerase [color="#202124"]; Telomerase -> Telomere_Shortening [color="#202124"]; G4 -> POT1_Displacement [color="#202124"]; POT1_Displacement -> Telomere_Uncapping [color="#202124"]; Telomere_Uncapping -> ATR_Activation [color="#202124"]; ATR_Activation -> gH2AX [color="#202124"]; ATR_Activation -> CHK1_RAD51_Reduction [color="#202124"]; CHK1_RAD51_Reduction -> Cell_Cycle_Arrest [color="#202124"]; gH2AX -> Cell_Cycle_Arrest [color="#202124"]; Cell_Cycle_Arrest -> Apoptosis [color="#202124"]; Telomere_Shortening -> Apoptosis [color="#202124"]; }
Caption: this compound signaling cascade.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
// Nodes Cell_Lysis [label="Cell Lysis\n(e.g., CHAPS buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Telomerase_Extension [label="Telomerase Extension:\n- Cell Lysate\n- TS Primer\n- dNTPs\n- this compound (optional)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PCR_Amplification [label="PCR Amplification:\n- Extended Products\n- TS & ACX Primers\n- Taq Polymerase", fillcolor="#FBBC05", fontcolor="#202124"]; Gel_Electrophoresis [label="Gel Electrophoresis\n(Polyacrylamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection of\nTelomerase Products\n(6 bp ladder)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Lysis -> Telomerase_Extension [color="#202124"]; Telomerase_Extension -> PCR_Amplification [color="#202124"]; PCR_Amplification -> Gel_Electrophoresis [color="#202124"]; Gel_Electrophoresis -> Detection [color="#202124"]; }
Caption: TRAP assay workflow.
Methodology:
-
Cell Lysate Preparation: Prepare cell extracts using a suitable lysis buffer (e.g., CHAPS-based buffer). The protein concentration should be determined to ensure equal loading.
-
Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mixture containing a non-telomeric substrate (TS) primer, dNTPs, and reaction buffer. For inhibitor studies, add this compound at the desired concentrations. Incubate at room temperature to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase-extended products.
-
Detection: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is visualized as a characteristic 6-base pair ladder.
Cell Viability Assays (e.g., Alamar Blue)
Cell viability assays are used to determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., Alamar Blue) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Telomere Restriction Fragment (TRF) Analysis
TRF analysis is a Southern blot-based method to measure the average telomere length.[8][9][10][11][12]
Methodology:
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.
-
Restriction Enzyme Digestion: Digest the genomic DNA with a mixture of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.
-
Gel Electrophoresis: Separate the digested DNA on a large agarose gel by pulsed-field or conventional gel electrophoresis to resolve the large telomeric fragments.
-
Southern Blotting: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide).
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescence-based system.
-
Analysis: Determine the mean TRF length by comparing the signal distribution to a DNA ladder of known molecular weights.
Off-Target Effects and Considerations
While this compound shows promise as an anti-cancer agent, it is essential to consider its potential off-target effects. Studies have indicated that this compound can exhibit cardiovascular toxicity, which may be related to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[13] Further investigation into the off-target profile of this compound and the development of derivatives with improved safety profiles are ongoing areas of research.[14]
Conclusion
This compound is a well-characterized telomerase inhibitor with a clear mechanism of action centered on the stabilization of telomeric G-quadruplexes. Its ability to induce a potent DNA damage response and inhibit the proliferation of a wide range of cancer cells makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. The technical information and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.
References
- 1. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biological Activity of the G-Quadruplex Ligand this compound (3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) Is Associated with Telomere Capping Alteration | Semantic Scholar [semanticscholar.org]
- 3. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 10. trn.tulane.edu [trn.tulane.edu]
- 11. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]
- 12. capitalbiosciences.com [capitalbiosciences.com]
- 13. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Cellular Journey of RHPS4: An In-depth Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound that has garnered significant interest in cancer research. It functions as a G-quadruplex (G4) ligand, binding to and stabilizing these four-stranded DNA secondary structures. G-quadruplexes are prevalent in telomeric regions and oncogene promoters, making them attractive targets for anticancer therapies. The efficacy of this compound is intrinsically linked to its ability to enter cancer cells and localize to specific subcellular compartments where it can exert its cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and subcellular localization, complete with detailed experimental protocols and visual representations of key processes.
Physicochemical Properties of this compound
| Property | Value/Description | Citation |
| Molecular Formula | C22H17F2N2 • CH3SO4 | [1] |
| Formula Weight | 458.48 g/mol | [2][3] |
| Chemical Structure | Pentacyclic acridinium salt | [4] |
| Solubility | Soluble in DMSO and to 10 mM in water with gentle warming. | [2] |
| Charge | As an acridinium salt, this compound possesses a positive charge. |
The planar, aromatic nature of the acridine core generally favors intercalation into lipid membranes, a common feature of many cell-permeable small molecules[5]. The positive charge may influence its interaction with the negatively charged cell membrane and could be a factor in its mitochondrial accumulation.
Cellular Uptake of this compound
The precise mechanism by which this compound crosses the plasma membrane has not been definitively elucidated in the available literature. However, based on its chemical structure and the behavior of similar G-quadruplex ligands, a likely pathway can be inferred.
Proposed Uptake Mechanism
Given its relatively small molecular weight and lipophilic core, passive diffusion is a probable route of entry for this compound into the cell. The molecule's structure is characteristic of many small molecules that can traverse the lipid bilayer. While the positive charge might suggest an interaction with membrane transporters, there is currently no direct evidence for active transport or endocytosis being the primary uptake mechanism[6][7][8].
dot
Caption: Proposed cellular uptake of this compound via passive diffusion.
Subcellular Localization of this compound
Once inside the cell, this compound exhibits a distinct pattern of subcellular localization, with a pronounced accumulation in the mitochondria. While initial studies suggested nuclear localization, more recent evidence from live-cell imaging indicates that this may be, in part, an artifact of cell fixation techniques.
Primary Localization: Mitochondria
Live-cell imaging studies have demonstrated that this compound rapidly accumulates in the mitochondria of living cells[2]. This localization is dependent on the mitochondrial membrane potential. The positively charged nature of the this compound molecule likely contributes to its sequestration within the negatively charged mitochondrial matrix.
Within the mitochondria, this compound is believed to interact with and stabilize G-quadruplex structures in mitochondrial DNA (mtDNA). This interaction has been shown to interfere with mtDNA replication and transcription, leading to mitochondrial dysfunction[9][10].
Secondary and Disputed Localization: Nucleus and Telomeres
This compound is well-documented to induce a DNA damage response at telomeres, which are located within the nucleus[1]. This implies that at least a fraction of cellular this compound must reach the nucleus to exert these effects. However, some studies suggest that the prominent nuclear staining observed in fixed cells may be an artifact resulting from the loss of mitochondrial membrane potential during the fixation process, leading to the redistribution of the molecule[2]. It is plausible that at higher concentrations, a sufficient amount of this compound enters the nucleus to interact with telomeric G-quadruplexes.
dot
Caption: Subcellular localization and targets of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and localization of this compound.
Live-Cell Imaging for this compound Localization
This protocol allows for the real-time visualization of this compound distribution in living cells, minimizing artifacts associated with fixation.
dot
Caption: Workflow for live-cell imaging of this compound.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
Glass-bottom confocal imaging dishes
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MitoTracker Deep Red FM (or other mitochondrial stain)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).
-
Staining:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration (e.g., 1-10 µM).
-
If co-staining for mitochondria, prepare a working solution of MitoTracker according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing imaging buffer (with or without MitoTracker) to the cells.
-
-
Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 24 hours) in the incubator. For time-lapse imaging of uptake, imaging can begin immediately after adding this compound.
-
Image Acquisition:
-
Place the dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the dish to equilibrate to the chamber temperature for at least 15 minutes.
-
Acquire images using appropriate laser lines and emission filters for this compound (e.g., excitation ~488 nm, emission ~500-600 nm) and the mitochondrial stain.
-
Acquire Z-stacks to visualize the three-dimensional distribution of the signals.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to assess the colocalization between the this compound signal and the mitochondrial marker.
-
Quantify the fluorescence intensity of this compound in different cellular regions.
-
Immunofluorescence for Colocalization with Nuclear and Mitochondrial Markers
This protocol is used to visualize this compound in fixed cells and assess its colocalization with specific organelle markers, although with the caveat of potential redistribution artifacts.
dot
Caption: Workflow for immunofluorescence colocalization.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Triton X-100 or another permeabilization agent
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)
-
Primary antibodies (e.g., rabbit anti-TOM20 for mitochondria, mouse anti-Lamin B1 for nuclear lamina)
-
Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 647)
-
DAPI for nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound as desired.
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization: If using PFA fixation, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images on a confocal microscope.
Subcellular Fractionation for Quantitative Analysis
This biochemical approach allows for the separation of cellular components to quantify the amount of this compound in each fraction.
dot
Caption: Workflow for subcellular fractionation and this compound quantification.
Materials:
-
This compound-treated cell pellet
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Mitochondrial isolation buffer
-
Centrifuge and ultracentrifuge
-
Reagents for this compound quantification (e.g., fluorescence plate reader, LC-MS/MS)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and allow to swell on ice.
-
Homogenization: Disrupt the cells using a Dounce homogenizer with a loose pestle.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and mitochondria.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytoplasmic fraction.
-
Washing: Wash the nuclear and mitochondrial pellets with appropriate buffers to remove contaminants.
-
Quantification:
-
Lyse the fractions to release their contents.
-
Quantify the amount of this compound in each fraction using a suitable method. Given this compound's fluorescent properties, fluorescence spectroscopy can be used to determine its concentration relative to a standard curve. For more precise quantification, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method.
-
Normalize the amount of this compound to the total protein content in each fraction.
-
Conclusion
The cellular uptake and subcellular localization of this compound are critical determinants of its biological activity. While the precise mechanism of its entry into the cell warrants further investigation, the available evidence points towards passive diffusion across the plasma membrane. Once inside, this compound rapidly accumulates in the mitochondria in a membrane potential-dependent manner, where it can disrupt mitochondrial function by interacting with mtDNA G-quadruplexes. Its localization to the nucleus and subsequent interaction with telomeres, while functionally significant, may be a secondary event or influenced by experimental conditions. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the intricate cellular journey of this compound and other G-quadruplex ligands, paving the way for the development of more effective cancer therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. RHPS 4 methosulfate | Telomerase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 5. The interactions between a small molecule and G-quadruplexes are visualized by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Binding Properties, and Differences in Cell Uptake of G-Quadruplex Ligands Based on Carbohydrate Naphthalene Diimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
RHPS4 Toxicity and Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand investigated for its anti-cancer properties. Its primary mechanism of action involves the stabilization of G4 structures within telomeres, leading to telomere dysfunction and inducing a DNA damage response, ultimately resulting in apoptosis of cancer cells. While demonstrating a high therapeutic index in preclinical xenograft models and selectivity for cancer cells over normal cells, the clinical development of this compound has been impeded by significant off-target toxicities, most notably cardiotoxicity. This guide provides an in-depth technical overview of the known toxicities and off-target effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
On-Target and Off-Target Profile of this compound
This compound's therapeutic potential stems from its ability to selectively target and stabilize G-quadruplex DNA structures, which are overrepresented in the telomeric regions and promoter regions of oncogenes in cancer cells. However, its clinical translation has been hampered by interactions with other biological targets, leading to undesirable side effects.
Cardiovascular Toxicity
The most significant off-target concern for this compound is its cardiotoxicity.[1] This has been attributed to its interaction with several key proteins involved in cardiac function.
-
hERG Potassium Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias.
-
Muscarinic Acetylcholine Receptors (M2): The M2 receptor is the predominant muscarinic receptor in the heart, and its activation (or inhibition) can significantly impact heart rate and contractility.
-
β2-Adrenergic Receptors: These receptors are involved in regulating cardiac function and vascular tone.
A comparative analysis of this compound and its derivatives has quantified the interaction with these off-targets.
Table 1: Off-Target Cardiovascular Profile of this compound
| Target | Concentration | Percent Inhibition |
|---|---|---|
| hERG Tail Current | 1 µM | 25% |
| 10 µM | 85% | |
| β2 Adrenergic Receptor | 1 µM | 35% |
| 10 µM | 70% | |
| M2 Muscarinic Receptor | 1 µM | 50% |
| | 10 µM | 80% |
In vivo studies in mice have also revealed that this compound can cause a marked but reversible hypotension.[2]
Mitochondrial Toxicity
Recent evidence indicates that at low concentrations, this compound preferentially localizes to mitochondria. This interaction appears to be a significant contributor to its cellular effects, particularly in the context of radiosensitization. The proposed mechanism involves the stabilization of G-quadruplex structures within mitochondrial DNA (mtDNA), leading to:
-
Inhibition of mitochondrial DNA transcription and replication.
-
Depletion of respiratory complexes.
-
Alteration of mitochondrial morphology.
This mitochondrial dysfunction is observed at this compound concentrations that do not induce a detectable nuclear DNA damage response, suggesting it is a primary off-target effect.[3]
Cytotoxicity in Normal Cells
While this compound shows a preferential cytotoxic effect on cancer cells, it is not entirely without effect on normal cells, particularly at higher concentrations.[4][5]
Table 2: In Vitro Cytotoxicity of this compound in Normal and Cancer Cell Lines
| Cell Line | Cell Type | IC50 | Exposure Time |
|---|---|---|---|
| Mouse Cerebellar Progenitor Cells | Normal | 15 µM | 3 days |
| Human Brain Endothelial Cells | Normal | 5 µM | 3 days |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 µM | 3 days |
| DAOY | Medulloblastoma | 2.2 µM | 3 days |
| U87 | Glioblastoma | 1.1 µM | 3 days |
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with this compound's on-target and off-target effects.
Caption: On-target pathway of this compound leading to cancer cell apoptosis.
Caption: Off-target cardiovascular toxicity pathways of this compound.
Caption: Off-target mitochondrial toxicity pathway of this compound.
Experimental Protocols
This section outlines the methodologies for the key experiments cited in the assessment of this compound toxicity.
hERG Tail Current Assay (Patch-Clamp)
-
Objective: To measure the inhibitory effect of this compound on the hERG potassium channel.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK) cells stably expressing the hERG channel are commonly used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. A voltage clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.
-
Compound Application: this compound at various concentrations is perfused onto the cells.
-
Data Analysis: The reduction in the amplitude of the hERG tail current in the presence of this compound compared to the control (vehicle) is quantified to determine the percentage of inhibition and to calculate an IC50 value.
-
Receptor Binding Assays (β2-Adrenergic and M2-Muscarinic)
-
Objective: To determine the binding affinity of this compound for the β2-adrenergic and M2-muscarinic receptors.
-
Methodology (Competitive Binding):
-
Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Radioligand: A known radiolabeled ligand (agonist or antagonist) with high affinity for the receptor is used.
-
Assay: The membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand from the receptor is used to calculate its binding affinity (Ki) or IC50. Non-radioactive fluorescence-based methods can also be employed.
-
In Vivo Toxicity Studies in Mice
-
Objective: To assess the general toxicity and tolerability of this compound in a living organism.
-
Methodology:
-
Animal Model: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft studies, but other strains can be used for general toxicity.
-
Dosing: this compound is administered via a clinically relevant route (e.g., intravenous or oral gavage) at various doses for a specified duration.
-
Monitoring: Animals are monitored daily for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Cardiovascular Monitoring: For specific assessment of cardiovascular effects, blood pressure and heart function can be monitored using appropriate instrumentation.
-
Pathology: At the end of the study, major organs and tissues are collected for histopathological analysis to identify any drug-related changes. Blood samples are collected for hematological and clinical chemistry analysis.
-
Mitochondrial Function Assays
-
Objective: To evaluate the impact of this compound on mitochondrial function.
-
Methodology:
-
Mitochondrial Localization: Live-cell imaging using fluorescence microscopy. Cells are co-stained with a mitochondria-specific dye (e.g., MitoTracker) and a fluorescently labeled this compound or an antibody against this compound.
-
mtDNA Copy Number: Quantitative PCR (qPCR) is used to determine the relative amount of mitochondrial DNA compared to nuclear DNA.
-
Mitochondrial Respiration: Oxygen consumption rates are measured using techniques like Seahorse XF analysis to assess the function of the electron transport chain.
-
Western Blot: To quantify the levels of proteins in the respiratory complexes.
-
Conclusion
This compound remains a valuable research tool for studying the roles of G-quadruplexes in cancer biology. However, its significant off-target cardiovascular and mitochondrial toxicities have precluded its advancement into clinical trials. The data and methodologies presented in this guide underscore the importance of comprehensive off-target profiling in the early stages of drug development. Future efforts in this area may focus on rationally designed derivatives of this compound that retain on-target G-quadruplex stabilizing activity while minimizing interactions with cardiovascular and mitochondrial targets. The development of such compounds could potentially resurrect the therapeutic promise of G-quadruplex ligands for cancer treatment.
References
- 1. β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of α2-adrenergic receptor sites in... [experts.mcmaster.ca]
- 4. Structural determinants at the M2 muscarinic receptor modulate the RGS4-GIRK response to pilocarpine by impairment of the receptor voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
RHPS4: A Technical Guide to Inducing DNA Damage Response via G-Quadruplex Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex (G4) ligand, and its application in inducing a DNA damage response (DDR). This compound stabilizes G4 structures that can form in guanine-rich regions of the genome, particularly at telomeres. This stabilization leads to telomere dysfunction, initiating a robust DDR cascade that can culminate in cell cycle arrest, senescence, or apoptosis. This document details the mechanism of action of this compound, provides quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for key experiments to study its effects. The included signaling pathway and workflow diagrams, rendered in Graphviz, serve to visually elucidate the complex biological processes involved.
Introduction: G-Quadruplexes and the Advent of this compound
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including transcription, replication, and the maintenance of telomere integrity.[1] In the context of cancer biology, the G-rich single-stranded overhang of telomeres provides a prime location for the formation and stabilization of G4 structures. The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells, and can also lead to telomere uncapping.[2][3]
This compound is a potent pentacyclic acridine derivative that exhibits a high affinity and selectivity for G-quadruplex DNA over duplex DNA.[4] Its ability to stabilize telomeric G4s disrupts the protective shelterin complex, leading to the exposure of the chromosome end, which is then recognized as a DNA double-strand break (DSB).[5][6] This triggers a potent DNA damage response, making this compound a valuable tool for studying telomere biology and a promising candidate for anticancer therapeutic strategies.[2][4]
Mechanism of Action: this compound-Induced DNA Damage Response
The primary mechanism by which this compound induces a DNA damage response is through the stabilization of G-quadruplexes at telomeres, leading to what is known as telomere dysfunction. This process can be dissected into several key steps:
-
G-Quadruplex Stabilization: this compound intercalates into and stacks upon the G-tetrads of the G-quadruplex structure, significantly increasing its thermal stability. This prevents the dynamic unfolding of the G4 structure, which is necessary for proper telomere replication and capping.
-
Telomere Uncapping: The stabilization of telomeric G4s leads to the delocalization of key shelterin complex proteins, most notably POT1 (Protection of Telomeres 1).[5] POT1 normally binds to the single-stranded telomeric DNA, protecting it from being recognized as damaged DNA. Its displacement exposes the 3' overhang, effectively "uncapping" the telomere.
-
Activation of the ATR-Dependent DNA Damage Response: The exposed single-stranded DNA at the uncapped telomere activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[6] This leads to the phosphorylation of a cascade of downstream targets, including the histone variant H2AX to form γ-H2AX, a hallmark of DNA double-strand breaks.[5]
-
Formation of Telomere Dysfunction-Induced Foci (TIFs): The localized phosphorylation of H2AX at telomeres, along with the recruitment of other DDR proteins such as 53BP1 and RAD17, results in the formation of distinct nuclear foci known as Telomere Dysfunction-Induced Foci (TIFs).[3][5] These foci represent the cellular machinery actively responding to the perceived DNA damage at the telomeres.
-
Cellular Fates: The persistent activation of the DDR at telomeres can lead to several cellular outcomes depending on the cellular context and the extent of the damage. These outcomes include cell cycle arrest, primarily at the G2/M phase, cellular senescence, or apoptosis.[3]
Signaling Pathway Diagram
Figure 1: this compound-induced DNA damage response pathway.
Quantitative Data
The efficacy of this compound in inhibiting cancer cell proliferation and inducing a DNA damage response has been quantified across numerous studies. The following tables summarize key quantitative data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| UXF1138L | Uterine Carcinoma | ~0.04 (clonogenic assay) | [2] |
| MCF-7 | Breast Cancer | ~2 (monolayer), ~0.04 (clonogenic assay) | [2] |
| M14 | Melanoma | Not specified | [5] |
| PC3 | Prostate Cancer | Not specified | |
| HT29 | Colon Carcinoma | Not specified | |
| H460 | Non-small cell lung | Not specified | |
| CG5 | Breast Cancer | Not specified | |
| BJ-EHLT | Transformed Fibroblasts | Not specified | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Quantitative Analysis of this compound-Induced Telomere Dysfunction-Induced Foci (TIFs)
| Cell Line | This compound Concentration (µM) | Treatment Duration | % of TIF-positive cells | Mean TIFs per nucleus | Citation |
| BJ-EHLT | 1 | 8 hours | ~70% of γ-H2AX foci colocalize with TRF1 | 31 ± 8.5 (γ-H2AX foci) | [5] |
| BJ-EHLT | 0.1 | 24 hours | ~18% | ~7 | [3] |
| BJ-EHLT | 0.5 | 24 hours | ~40% | ~7 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Synthesis of this compound
The synthesis of this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) has been described in the patent literature (International Patent Application No. PCT/GB2011/051845 and PCT/GB2012/051467).[2] A general outline of the synthesis is not publicly available in peer-reviewed journals. For research purposes, this compound can be obtained from commercial suppliers.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as those listed in Table 1. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The duration of treatment will vary depending on the specific experiment.
Western Blot Analysis of DNA Damage Response Proteins
This protocol is for the detection of key DDR proteins such as phosphorylated H2AX (γ-H2AX) and 53BP1.
Workflow Diagram:
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
RHPS4 and its Role in Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound that functions as a G-quadruplex (G4) ligand. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, this compound disrupts critical cellular processes, most notably telomere maintenance, leading to genomic instability and subsequent anti-tumor effects. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in inducing genomic instability. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of this compound is its high affinity for and stabilization of G-quadruplex structures.[1] These four-stranded DNA structures can form in G-rich sequences, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of certain oncogenes.[2] The binding of this compound to G-quadruplexes effectively locks them in this conformation, which sterically hinders the binding of essential proteins and enzymes.
Impact on Telomeres
Telomeres, the protective caps at the ends of chromosomes, are particularly susceptible to the effects of this compound due to their repetitive G-rich sequences (TTAGGG).[2] Stabilization of G-quadruplexes at telomeres by this compound leads to:
-
Telomerase Inhibition: this compound inhibits the activity of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells, with an IC50 of 0.33 µM in a Telomeric Repeat Amplification Protocol (TRAP) assay.[2][3] By stabilizing the G-quadruplex structure of the 3' telomeric overhang, this compound prevents telomerase from accessing its substrate.[4]
-
Displacement of Telomere-Binding Proteins: The stabilization of G-quadruplexes displaces key proteins of the shelterin complex, which is crucial for protecting telomere ends. Specifically, this compound has been shown to delocalize Protection of Telomeres 1 (POT1) from telomeres. This uncapping of the telomere exposes the chromosome end, which is then recognized as a DNA double-strand break (DSB).[4] While TRF2 (Telomeric Repeat-binding Factor 2) may remain associated with telomeres initially, its delocalization can occur with prolonged treatment.
Induction of Genomic Instability
The disruption of telomere integrity by this compound is a primary driver of genomic instability. This manifests in several ways:
-
DNA Damage Response (DDR): The exposed telomeres trigger a potent and rapid DNA damage response.[5] This response is characterized by the formation of telomere dysfunction-induced foci (TIFs), which are co-localizations of DNA damage response factors and telomeric proteins. Key markers of this response include the phosphorylation of H2AX (γ-H2AX) and the recruitment of 53BP1 and RAD17 to the damaged telomeres.[5]
-
ATR-Dependent Signaling: The DNA damage response initiated by this compound is primarily dependent on the ATR (Ataxia Telangiectasia and Rad3-related) kinase, rather than the ATM (Ataxia Telangiectasia Mutated) kinase.[6]
-
Replication Stress: By stabilizing G-quadruplexes, this compound can impede the progression of the replication fork, leading to replication stress.[7] This is particularly evident in S-phase cells, where DNA damage foci are predominantly observed following this compound treatment.[7]
-
Chromosomal Aberrations: The genomic instability induced by this compound can lead to visible chromosomal abnormalities, such as an increase in end-to-end chromosome fusions, resulting in ring and dicentric chromosomes.[8]
Cellular Outcomes of this compound Treatment
The induction of genomic instability by this compound culminates in several anti-proliferative cellular outcomes:
-
Apoptosis: In many cancer cell lines, this compound treatment leads to the induction of apoptosis.
-
Cellular Senescence: Prolonged exposure to non-cytotoxic concentrations of this compound can induce a senescent-like growth arrest.[2]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, with effects observed in the G1 or S phase depending on the cell line and concentration.[9]
This compound in Alternative Lengthening of Telomeres (ALT) Cancers
A subset of cancers maintains telomere length through a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT), which relies on homologous recombination. This compound has shown efficacy in ALT-positive cancer cells.[10][11] In these cells, this compound-induced replicative stress and DNA damage at telomeres appear to fuel the ALT pathway, leading to an increase in ALT-associated hallmarks such as:
-
ALT-associated Promyelocytic Leukaemia-bodies (APBs)[11]
-
C-circles (extrachromosomal telomeric DNA)[11]
Interestingly, this compound treatment in ALT cells has also been shown to decrease the levels of RAD51 and CHK1 proteins, which are involved in the replication stress response and DNA repair.[10]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| Telomerase Inhibition | |||
| IC50 | 0.33 µM | TRAP Assay | [2][3] |
| Cell Viability (IC50) | |||
| 2.7 µM | PFSK-1 (CNS PNET) | [12] | |
| 2.2 µM | DAOY (Medulloblastoma) | [12] | |
| 1.1 µM | U87 (Glioblastoma) | [12] | |
| 1.6 µM | Res196 (Ependymoma) | [12] | |
| 1.4 µM | U2OS (Osteosarcoma, ALT+) | [6] | |
| 1.6 µM | SAOS-2 (Osteosarcoma, ALT+) | [6] | |
| 1.2 µM | HOS (Osteosarcoma, Telomerase+) | [6] | |
| ≤ 5.7 µM | HCT-116 (Colon), MiaPaca-2 (Pancreatic) | [13] | |
| 9.7 µM | MRC-5 (Normal Lung Fibroblast) | [13] | |
| ALT Pathway Modulation | |||
| T-SCE Increase | 7.3-fold | U2OS (ALT+) | [10] |
| 6.5-fold | SAOS-2 (ALT+) | [10] | |
| In Vivo Tumor Growth Inhibition | |||
| Tumor Weight Inhibition | ~80% | CG5 (Breast Xenograft) | [2] |
| ~50% | M14, PC3, HT29, H460 Xenografts | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Telomere Dysfunction-Induced Foci (TIF) Assay
This assay is used to visualize the co-localization of DNA damage markers with telomeres.
-
Cell Culture and Treatment: Grow cells on chamber slides and treat with this compound at the desired concentration and duration.
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding with a solution containing 0.2% fish gelatin and 0.5% bovine serum albumin (BSA) in PBS for 30-60 minutes.[10][11][14]
-
Primary Antibody Incubation: Incubate with primary antibodies against a DNA damage marker (e.g., rabbit anti-γ-H2AX) and a telomeric protein (e.g., mouse anti-TRF1) diluted in blocking buffer overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 555) for 1-2 hours at room temperature, protected from light.[4][14]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the slides with an anti-fade mounting medium.[4]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. TIFs are identified as foci where the signals from the DNA damage marker and the telomeric protein co-localize.[11]
Immunofluorescence for γ-H2AX and TRF1 Staining
This protocol is used to detect the presence and localization of specific proteins within cells.
-
Cell Preparation: Grow cells on coverslips and treat as required.
-
Fixation: Fix cells with 4% formaldehyde for 15 minutes at room temperature.[14]
-
Permeabilization: Permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with 1X PBS / 5% normal serum / 0.3% Triton X-100 for 60 minutes.[14]
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-γ-H2AX and anti-TRF1) diluted in 1X PBS / 1% BSA / 0.3% Triton X-100 overnight at 4°C.[4][14]
-
Secondary Antibody Incubation: Wash and incubate with appropriate fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[14]
-
Counterstaining and Mounting: Counterstain with DAPI and mount on slides.
-
Analysis: Visualize under a fluorescence microscope.
Fluorescence In Situ Hybridization (FISH) for Telomeres
This technique is used to visualize telomeres on chromosomes.
-
Metaphase Spread Preparation: Prepare metaphase chromosome spreads from treated and untreated cells.
-
Post-fixation and Dehydration: Post-fix the slides in methanol:acetic acid (3:1) and dehydrate through an ethanol series.[15]
-
Denaturation: Denature the chromosomal DNA in 70% formamide/2x SSC at 70-80°C for 2-3 minutes.[15]
-
Hybridization: Apply a fluorescently labeled telomere-specific Peptide Nucleic Acid (PNA) probe, cover with a coverslip, and hybridize at room temperature or 37°C for 2 hours.[15]
-
Washing: Wash the slides to remove unbound probe, typically with 70% formamide followed by TNT buffer.[15]
-
Counterstaining and Mounting: Counterstain with DAPI and mount.
-
Imaging: Visualize using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) for G-quadruplexes
ChIP is used to determine the genomic locations of G-quadruplex structures.
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.[16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[16]
-
Immunoprecipitation:
-
Washing: Wash the beads extensively to remove non-specific binding.[5]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.[5]
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions enriched for G-quadruplexes.[1]
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Assay: Use a viability reagent such as Alamar Blue or perform an MTT or SRB assay according to the manufacturer's instructions.[6][12]
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.
Western Blot for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Lyse this compound-treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., POT1, TRF2, CHK1, RAD51) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation: Harvest treated and untreated cells and fix them in cold 70% ethanol.[17]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[18]
Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to genomic instability.
Experimental Workflows
Caption: Experimental workflow for TIF assay.
Caption: In vivo antitumor activity workflow.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit the unique structural features of G-quadruplexes to induce targeted genomic instability in cancer cells. Its multifaceted mechanism, involving telomerase inhibition, disruption of telomere architecture, and induction of a potent DNA damage response, underscores the therapeutic potential of G4-ligands. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and similar compounds in cancer therapy. Further investigation into the precise interplay of this compound with the DNA damage response and repair pathways, particularly in the context of different cancer genetic backgrounds, will be crucial for its clinical translation.
References
- 1. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence staining techniques [bio-protocol.org]
- 5. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere Dysfunction Induced Foci (TIF) Analysis [en.bio-protocol.org]
- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 10. Telomere dysfunction induced foci (TIF) assay [bio-protocol.org]
- 11. Telomere Dysfunction Induced Foci (TIF) Analysis [bio-protocol.org]
- 12. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to the Interaction of RHPS4 with Diverse G-Quadruplex Structures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pentacyclic acridine derivative, RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), has emerged as a significant G-quadruplex (G4) stabilizing ligand with potent anti-cancer properties. Its mechanism of action is primarily attributed to its ability to bind and stabilize G4 structures, which are non-canonical DNA secondary structures prevalent in telomeric regions and oncogene promoters. This stabilization interferes with crucial cellular processes such as telomere maintenance and oncogene transcription, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the interaction between this compound and various G4 structures, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the downstream cellular signaling pathways affected by this interaction.
This compound and G-Quadruplex Binding Interactions
This compound exhibits a preferential binding affinity for G-quadruplex DNA over duplex DNA, a critical characteristic for its therapeutic potential. Molecular dynamics simulations and experimental data have revealed that this compound interacts with G4 structures primarily through end-stacking on the terminal G-quartets.[1] The planar aromatic core of the this compound molecule facilitates π-π stacking interactions with the G-quartet, while the positively charged side chains are believed to interact with the negatively charged phosphate backbone of the DNA.[2]
Binding Affinity and Selectivity
Surface Plasmon Resonance (SPR) has been employed to quantify the binding affinity of this compound to human telomeric G-quadruplex DNA. The data reveals a significant binding affinity, which is a key factor in its biological activity. While this compound shows a preference for G4 structures, its selectivity over duplex DNA is approximately 10-fold.[3]
| Compound | Target DNA | Binding Affinity (RU) | Duplex Binding (RU) | G4/Duplex Ratio |
| This compound (Compound 1) | Human Telomeric G4 | 86 | 9.3 | 9.2 |
Table 1: Surface Plasmon Resonance (SPR) data for this compound binding to human telomeric G-quadruplex DNA and hairpin duplex DNA. Data extracted from Rizzo et al., Journal of Experimental & Clinical Cancer Research, 2014.[4]
While quantitative data for the binding of this compound to G4 structures in oncogene promoters like c-myc, k-ras, and bcl-2 is not as readily available in a comparative tabular format, studies suggest that this compound can also target these structures.[5][6] The antiproliferative effects of this compound are not solely dependent on telomere shortening, indicating that its interaction with other G4-forming sequences in the genome contributes to its overall mechanism of action.[5] However, it is important to note that some studies have shown that the cellular effects of this compound are not directly associated with the downregulation of c-myc expression.[7]
Conformational Effects of this compound Binding
Circular Dichroism (CD) spectroscopy has been instrumental in elucidating the conformational changes in G4 structures upon this compound binding. Studies on the human telomeric sequence Tel24 have shown that in a molecularly crowded environment mimicking cellular conditions, Tel24 exists in an equilibrium of parallel and (3+1) hybrid-2 conformations. This compound preferentially binds to and stabilizes the (3+1) hybrid-2 conformation, thereby shifting the conformational equilibrium.[8] This selective stabilization of a specific G4 topology can have significant implications for the biological function of the G4 structure and its recognition by cellular proteins.
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction of this compound with G-quadruplexes. Below are detailed methodologies for some of the key experiments.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are a high-throughput method to assess the stabilization of G4 structures by ligands. The increase in the melting temperature (ΔTm) of the G4 DNA in the presence of the ligand is a measure of its stabilizing effect.
Objective: To determine the G4 stabilizing potential of this compound by measuring the change in melting temperature (ΔTm) of a FRET-labeled G-quadruplex-forming oligonucleotide.
Materials:
-
FRET-labeled oligonucleotide with a G4-forming sequence (e.g., FAM-Tel22-TAMRA).
-
This compound solution of known concentration.
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Real-time PCR instrument with a melting curve analysis module.
Protocol:
-
Prepare a stock solution of the FRET-labeled oligonucleotide in the annealing buffer.
-
Heat the oligonucleotide solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate G4 folding.
-
Prepare a series of dilutions of this compound in the annealing buffer.
-
In a 96-well PCR plate, mix the folded FRET-labeled oligonucleotide with different concentrations of this compound. Include a control with no ligand.
-
Perform a melting curve analysis on the real-time PCR instrument. This typically involves heating the samples from room temperature to 95°C with a slow ramp rate, while continuously monitoring the fluorescence of the donor fluorophore (FAM).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded, which corresponds to the inflection point of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the control (oligonucleotide alone) from the Tm of the samples containing this compound.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a ligand to its target.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to a G-quadruplex DNA.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore CM5 chip).
-
Biotinylated G-quadruplex forming oligonucleotide.
-
Streptavidin for surface immobilization.
-
This compound solutions of varying concentrations in running buffer.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Regeneration solution (e.g., a pulse of high salt or low pH solution).
Protocol:
-
Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.
-
Inject the biotinylated G-quadruplex oligonucleotide over the streptavidin-coated surface to achieve a stable baseline, indicating successful immobilization.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of this compound from the G4 DNA.
-
Between each this compound injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove any remaining bound ligand.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of the this compound-G-quadruplex interaction.
Materials:
-
Isothermal titration calorimeter.
-
A solution of the G-quadruplex forming oligonucleotide of known concentration in the reaction buffer.
-
A solution of this compound of known concentration in the same reaction buffer.
-
Reaction buffer (e.g., phosphate or Tris buffer with a low ionization enthalpy).
Protocol:
-
Thoroughly degas both the G-quadruplex and this compound solutions to avoid air bubbles.
-
Load the G-quadruplex solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the G-quadruplex solution while monitoring the heat change.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection and plot this against the molar ratio of this compound to G-quadruplex.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Cellular Signaling Pathways Modulated by this compound
The interaction of this compound with telomeric G-quadruplexes leads to telomere uncapping and the activation of a DNA damage response (DDR) pathway. This response is a critical component of this compound's anti-cancer activity.
The ATR-Dependent DNA Damage Response
Upon stabilization of the telomeric G4 by this compound, the normal protective structure of the telomere is disrupted. This leads to the delocalization of the shelterin protein POT1, which normally binds to the single-stranded telomeric DNA.[9] The exposed and altered telomere structure is then recognized as DNA damage, triggering the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[2][9]
Activated ATR then phosphorylates and activates its downstream effector kinase, CHK1.[10] Activated CHK1 plays a central role in orchestrating the cellular response to DNA damage, including initiating cell cycle arrest, which prevents the cell from dividing with damaged DNA.[11] A key marker of this DNA damage response is the phosphorylation of the histone variant H2AX to form γ-H2AX at the sites of damage, in this case, the telomeres.[9][12] The overexpression of the telomere-protective proteins POT1 or TRF2 can antagonize the effects of this compound, highlighting the central role of telomere disruption in its mechanism of action.[9]
Experimental Workflow for Studying this compound-Induced DNA Damage
The following workflow outlines the key steps to investigate the cellular response to this compound treatment.
Conclusion and Future Directions
This compound stands as a well-characterized G-quadruplex ligand with significant potential in cancer therapy. Its ability to selectively stabilize G4 structures, particularly at telomeres, triggers a robust DNA damage response that leads to cancer cell death. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel G4-targeted therapeutics.
Future research should focus on obtaining a more comprehensive quantitative understanding of this compound's binding affinity and selectivity for a wider range of oncogenic promoter G-quadruplexes. This will be crucial for elucidating the full spectrum of its anti-cancer activity and for the rational design of next-generation G4 ligands with improved selectivity and efficacy. Furthermore, a deeper exploration of the interplay between this compound-induced telomere dysfunction and other cellular signaling pathways will provide valuable insights into potential combination therapies to overcome drug resistance and enhance therapeutic outcomes.
References
- 1. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound shifted the conformation ensemble equilibrium of Tel24 by preferentially stabilizing the (3 + 1) hybrid-2 conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSC Deconvolution of the Structural Complexity of c-MYC P1 Promoter G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: RHPS4 for Telomere Damage Studies
Introduction
RHPS4 (also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand that has emerged as a valuable tool for investigating telomere biology and as a potential anti-cancer agent. Telomeres, the protective caps at the ends of eukaryotic chromosomes, consist of repetitive G-rich DNA sequences that can fold into G-quadruplex structures. The stability of these structures is critical for telomere maintenance and function. This compound selectively binds to and stabilizes G-quadruplexes, leading to the disruption of telomere architecture and the induction of a DNA damage response (DDR) specifically at telomeres. This makes this compound an excellent agent for studying the consequences of telomere dysfunction in cancer cells, which often rely on telomere maintenance mechanisms for their sustained proliferation.
Mechanism of Action
This compound exerts its biological effects primarily through the stabilization of G-quadruplex structures within the telomeric DNA. This stabilization has several downstream consequences:
-
Telomere Uncapping: The stabilization of G4 structures by this compound can displace telomere-binding proteins, such as POT1 and TRF2, which are essential components of the protective shelterin complex.[1][2] The loss of these proteins "uncaps" the telomere, exposing the chromosome end.
-
Induction of DNA Damage Response (DDR): The exposed telomere is recognized by the cell as a DNA double-strand break, triggering a potent DNA damage response.[1][3] This is characterized by the phosphorylation of H2AX (forming γ-H2AX) and the recruitment of other DDR factors like 53BP1 and RAD17 to the telomeres.[1][4]
-
Inhibition of Telomerase: While the primary mechanism is telomere uncapping, this compound can also inhibit the activity of telomerase, the enzyme responsible for elongating telomeres in many cancer cells.[1]
-
Cellular Senescence and Apoptosis: The persistent DNA damage signal at the telomeres can lead to cell cycle arrest, cellular senescence, or apoptosis, ultimately inhibiting tumor cell growth.[1][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| UXF1138L | Uterine Carcinoma | ~1 | Not Specified | Clonogenic Assay | [5] |
| M14 | Melanoma | Not Specified | 96 | Cell Viability | [3] |
| BJ-EHLT | Transformed Fibroblasts | Not Specified | 96 | Cell Viability | [3] |
Table 2: this compound-Induced Telomere Damage Markers
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | Endpoint Measured | Result | Reference |
| UXF1138L | 1 | 1, 6, 24 | γ-H2AX levels | Increased expression | [5] |
| BJ-EHLT | 1 | 3-8 | γ-H2AX foci | Strong induction | [3] |
| M14 | 1 | 3-8 | γ-H2AX foci | Strong induction | [3] |
| BJ-EHLT | 0.5 | 48 | TIF-positive cells | Increased percentage | [6] |
| BJ-hTERT | 1 and 5 | 24 | TIFs per cell | Increased average number | [4] |
Table 3: Effect of this compound on Telomere Length
| Model System | This compound Treatment | Duration | Telomere Length Reduction | Reference |
| UXF1138L Xenografts | In vivo | ~28 days per passage | ~1 kb per passage | [5] |
Mandatory Visualization
Caption: this compound-induced telomere damage signaling pathway.
Caption: A typical experimental workflow for studying this compound-induced telomere damage.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using Alamar Blue
This protocol is adapted from a study on this compound in brain tumor cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well plates
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5 x 10^4 cells per well in a 24-well plate. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 50 µM). Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle-only control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plates for 72 hours.
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well, following the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis: Calculate the percentage viability for each treatment relative to the vehicle-only treated controls.
Protocol 2: Immunofluorescence (IF) for Telomere-Associated DNA Damage Foci (TIFs)
This protocol is based on methodologies for detecting γ-H2AX at telomeres (co-localization with TRF1).[4][6]
Materials:
-
Cells grown on glass coverslips or chamber slides
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: rabbit anti-γ-H2AX and mouse anti-TRF1
-
Secondary antibodies: anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594) and anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides. Once attached, treat the cells with the desired concentration of this compound (e.g., 1 µM) for the specified duration (e.g., 24 hours).
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-γ-H2AX and anti-TRF1) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a DAPI-containing mounting medium to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the images for co-localization of γ-H2AX (red foci) and TRF1 (green foci). Cells with four or more co-localized foci are typically scored as TIF-positive.[6]
Protocol 3: Telomere Restriction Fragment (TRF) Length Analysis
This is a standard "gold standard" protocol for measuring average telomere length, adapted for use after this compound treatment.[1][7]
Materials:
-
Genomic DNA isolated from control and this compound-treated cells
-
Restriction enzymes that do not cut in the telomeric repeats (e.g., a mixture of HinfI and RsaI)
-
Agarose gel electrophoresis system
-
Nylon membrane for Southern blotting
-
Telomere-specific probe (e.g., a digoxigenin-labeled (TTAGGG)n probe)
-
Hybridization buffer and detection reagents (e.g., anti-digoxigenin-AP antibody and a chemiluminescent substrate)
-
Molecular weight standard
Procedure:
-
Genomic DNA Digestion: Digest 2-3 µg of high-quality genomic DNA per sample with a cocktail of frequent-cutter restriction enzymes overnight. This will digest the bulk of the genomic DNA, leaving the telomeric repeats intact.
-
Agarose Gel Electrophoresis: Resolve the digested DNA on a 0.8% agarose gel. Run the gel at a low voltage for a long duration to ensure good separation of large DNA fragments.
-
Southern Blotting:
-
Depurinate, denature, and neutralize the gel.
-
Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the telomere-specific probe and hybridize overnight at the appropriate temperature.
-
-
Detection:
-
Wash the membrane to remove the unbound probe.
-
Incubate with an antibody-conjugate that binds to the probe label (e.g., anti-digoxigenin-AP).
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Imaging and Analysis: Expose the membrane to X-ray film or a digital imager. The telomeres will appear as a smear. Determine the average TRF length by comparing the intensity and migration of the telomere smear to the molecular weight standard using densitometry software.[1]
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths | Masaryk University [muni.cz]
Application Notes and Protocols: Utilizing RHPS4 for Investigating G-Quadruplex Dynamics with ChIP-Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent and specific G-quadruplex (G4) ligand.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity.[2][3][4] In cancer biology, the stabilization of G4 structures by ligands like this compound has emerged as a promising anti-proliferative strategy.[5][6] this compound has been shown to inhibit telomerase activity and induce a DNA damage response at telomeres, ultimately leading to growth arrest in cancer cells.[3][5]
These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in conjunction with Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This powerful combination allows researchers to investigate the genome-wide consequences of G4 stabilization on protein-DNA interactions. It is important to note that this compound, as a small molecule, is not used for the immunoprecipitation step itself. Instead, it is used to treat cells to stabilize G4 structures. Subsequently, a standard ChIP-seq protocol is employed to analyze the altered binding of specific proteins of interest to the chromatin.
Core Applications
-
Mapping Protein Recruitment to Stabilized G-Quadruplexes: Identify and quantify the proteins that are recruited to or displaced from G4-rich regions of the genome upon this compound-mediated stabilization.
-
Investigating the DNA Damage Response: Elucidate the genome-wide landscape of DNA damage and repair proteins at telomeres and other G4-forming regions following this compound treatment.[3]
-
Analyzing Transcription Factor Binding: Determine how the stabilization of G4 structures in promoter regions affects the binding of key transcription factors.[2]
-
Drug Development and Target Validation: Assess the downstream molecular effects of G4-stabilizing compounds on chromatin dynamics.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound, providing a rationale for its use in ChIP-sequencing experiments.
| Parameter | Cell Line(s) | Concentration/Dose | Key Quantitative Results | Reference |
| Inhibition of Cell Proliferation (IC50) | PFSK-1, DAOY, U87 | Not specified | Up to 30-fold increased sensitivity compared to KNS42, C6, and Res196 cells. | [6] |
| U251MG-derived neurospheres | 1 µM | 60% reduction in sphere number and 70% reduction in sphere size after 10 days. | [7] | |
| Telomerase Inhibition | Brain tumor cell lines | 0.1 µg total protein lysate | Complete inhibition of telomerase activity observed in cell-free TRAP assays. | [5] |
| Telomere Shortening | This compound-treated xenograft tissue | Not specified | Approximately 1 kb reduction in mean telomere length per passage (~28 days). | [8] |
| Induction of DNA Damage Foci | Human transformed fibroblasts and melanoma cells | Not specified | Formation of telomeric foci containing phosphorylated DNA damage response factors γ-H2AX, RAD17, and 53BP1. | [3] |
| Effect on CHK1 and RAD51 Protein Levels | GSC#163 | Dose-dependent | Strong reduction in both CHK1 and RAD51 protein levels with increasing this compound concentration. | [7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound stabilizes G-quadruplexes, leading to telomere uncapping and replication stress, which in turn activates the DNA damage response pathway.
Experimental Workflow for ChIP-Sequencing after this compound Treatment
Caption: Workflow for investigating protein-DNA interactions following this compound treatment using ChIP-sequencing.
Detailed Experimental Protocol
This protocol provides a general framework for a ChIP-sequencing experiment to investigate the effect of this compound on the binding of a protein of interest (e.g., γ-H2AX, 53BP1, or a transcription factor). Optimization of this compound concentration, treatment time, and antibody concentration is crucial for each specific cell line and protein target.
Materials
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis and nuclear lysis buffers
-
Chromatin fragmentation equipment (sonicator or enzymatic digestion reagents)
-
ChIP-validated antibody against the protein of interest
-
Negative control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure
-
Cell Culture and Treatment
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration. This needs to be determined empirically based on the biological question and cell type.
-
-
Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Chromatin Preparation
-
Harvest the cells and perform cell lysis followed by nuclear lysis according to a standard ChIP protocol.
-
Fragment the chromatin to an average size of 200-600 bp using either sonication or enzymatic digestion. The optimal fragmentation method should be determined based on the target protein's sensitivity to harsh conditions.[9]
-
Verify the fragmentation efficiency by running an aliquot of the sheared chromatin on an agarose gel.
-
-
Immunoprecipitation
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the ChIP-validated primary antibody or the negative control IgG.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification
-
Add Proteinase K and incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links and digest proteins.
-
Treat with RNase A to remove RNA.
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare the peak profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.
-
Perform downstream analysis such as motif discovery, pathway analysis, and integration with other genomic data.
-
The use of this compound in combination with ChIP-sequencing is a powerful approach to dissect the complex roles of G-quadruplexes in genome function and to understand the molecular mechanisms of G4-stabilizing drugs. By stabilizing G4 structures, this compound allows for the genome-wide mapping of associated proteins, providing valuable insights into gene regulation, DNA damage response, and telomere biology. This methodology is highly relevant for basic research and for the development of novel cancer therapeutics targeting G-quadruplex DNA.
References
- 1. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 3. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound G-quadruplex ligand induces anti-proliferative effects in brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for RHPS4 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4, or 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a potent G-quadruplex (G4) ligand that exhibits significant anti-tumor activity. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, notably present in telomeres and oncogene promoter regions. By stabilizing these structures, this compound effectively inhibits telomerase activity and disrupts telomere capping, leading to a DNA damage response and subsequent cell cycle arrest, senescence, or apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cellular assays to investigate its mechanism of action and anti-proliferative effects.
Mechanism of Action
This compound exerts its biological effects primarily through the stabilization of G-quadruplex structures at the 3' single-stranded guanine-rich telomeric overhang.[1] This stabilization prevents the binding of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[1] The stabilized G-quadruplex also leads to the displacement of the protective shelterin protein POT1, uncapping the telomere.[2][4] The exposed telomere is recognized as a DNA double-strand break (DSB), triggering a potent DNA damage response (DDR).[2][4][5] This response is characterized by the activation of the ATR kinase and the subsequent phosphorylation of H2AX (forming γ-H2AX) and the recruitment of other DDR factors such as RAD17 and 53BP1 to the telomeres, forming telomere dysfunction-induced foci (TIFs).[2][4][5] The culmination of this telomere disruption is the inhibition of tumor cell growth and induction of apoptosis.[3][4]
References
- 1. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RHPS4 in G-quadruplex Stabilization In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand that has demonstrated significant antitumor activity in preclinical in vivo models. Its primary mechanism of action involves the stabilization of G-quadruplex structures, particularly at telomeres, the protective caps at the ends of chromosomes. This stabilization disrupts telomere architecture, leading to a potent DNA damage response and subsequent cell cycle arrest, senescence, or apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive overview of the in vivo application of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of telomere dysfunction. The G-rich single-stranded overhang of telomeres can fold into G-quadruplex structures. This compound binds to and stabilizes these structures, which in turn inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[4]
The stabilization of telomeric G-quadruplexes by this compound leads to a rapid and potent DNA damage response (DDR) at telomeres.[1][2][3] This response is characterized by the formation of telomeric foci containing phosphorylated DNA damage response factors such as γ-H2AX, RAD17, and 53BP1.[1][2][3] The activation of this DDR pathway is dependent on the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][2] A key event in this process is the delocalization of the protective telomeric DNA-binding protein POT1 from the telomeres, effectively "uncapping" them and exposing them as damaged DNA.[1][2] Overexpression of telomere-protective proteins like POT1 and TRF2 has been shown to antagonize the effects of this compound, confirming the central role of telomere disruption in its mechanism.[1][2] While the primary target of this compound appears to be telomeric G-quadruplexes, it may also stabilize G-quadruplexes in the promoter regions of oncogenes like c-MYC, potentially contributing to its antitumor activity.
Signaling Pathway of this compound-Induced Telomere Damage
References
Application Notes and Protocols: RHPS4 Treatment for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand that has demonstrated significant antitumor activity in a variety of cancer cell lines.[1][2][3][4][5] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres.[4][5][6] By binding to and stabilizing these G4 structures, this compound effectively inhibits telomerase activity and disrupts the protective architecture of telomeres.[1][2][3] This leads to a rapid and potent DNA damage response at the telomeres, ultimately triggering cellular apoptosis or senescence in cancer cells.[2][4][5][7] These application notes provide a summary of the quantitative effects of this compound on various cancer cell lines and detailed protocols for key experiments to assess its efficacy.
Mechanism of Action
This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures within the telomeric DNA of cancer cells. This stabilization leads to telomere uncapping and the displacement of key telomere-binding proteins such as POT1 and TRF2.[2][4][5] The exposed telomeres are recognized as damaged DNA, which activates the ATR-dependent DNA damage response pathway.[2][4] This signaling cascade results in the phosphorylation of downstream targets like H2AX (forming γ-H2AX), ultimately leading to cell cycle arrest and apoptosis.[2][4][5]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Treatment Duration | Reference |
| UXF1138L | Uterus Carcinoma | MTT | Mean IC50: 13.18 µM (NCI 60 cell line screen) | 48 hours | [8] |
| MCF-7 | Breast Cancer | Proliferation Assay | 0.5 - 1 µM | 7 - 15 days | [9] |
| Brain Tumor Cell Lines (PFSK-1, DAOY, U87) | Brain Tumors | Alamar Blue | Up to 30-fold more sensitive than other brain tumor lines | 72 hours | [6] |
| Brain Tumor Cell Lines (KNS42, C6, Res196) | Brain Tumors | Alamar Blue | Less sensitive to this compound | 72 hours | [6] |
| A375MM | Melanoma | MTT | Not specified | 48 hours | [10] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Xenograft | Cancer Type | This compound Dose | Treatment Schedule | Tumor Weight Inhibition (TWI) | Reference |
| CG5 | Breast Cancer | 15 mg/kg | IV, daily for 15 days | ~80% | [9] |
| M14 | Melanoma | 15 mg/kg | IV, daily for 15 days | ~50% | [9] |
| PC3 | Prostate Cancer | 15 mg/kg | IV, daily for 15 days | ~50% | [9] |
| HT29 | Colon Cancer | 15 mg/kg | IV, daily for 15 days | ~50% | [9] |
| H460 | Non-small cell lung cancer | 15 mg/kg | IV, daily for 15 days | ~50% | [9] |
| HT29 | Colon Cancer | Not specified | Irinotecan followed by this compound | Significant reduction in tumor growth | [1][11] |
| UXF1138L | Uterus Carcinoma | 5 mg/kg | p.o. twice weekly, with Taxol | Tumor remissions | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the anti-proliferative effects of this compound.[8][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is a standard method to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the determination of the cell cycle distribution of cancer cells following this compound treatment.[6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for DNA Damage Markers (e.g., γ-H2AX)
This protocol is used to detect the induction of the DNA damage response pathway by this compound.[2]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γ-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-γ-H2AX) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
Off-Target Effects and Combination Therapies
While this compound shows promise, potential off-target effects should be considered.[12] Further research is needed to fully characterize the toxicological profile of this compound.[1]
This compound has demonstrated synergistic effects when used in combination with other chemotherapeutic agents. For instance, a strong synergistic interaction has been observed with camptothecins, particularly when irinotecan is administered before this compound.[1][3][11] Combination with Taxol has also been shown to cause tumor remissions in vivo.[8][13] These findings suggest that this compound may be a valuable component of combination cancer therapies.[1][3]
Conclusion
This compound is a potent G-quadruplex stabilizing agent with significant antitumor activity across a range of cancer cell lines. Its mechanism of action, centered on inducing telomere dysfunction, makes it a promising candidate for cancer therapy, particularly in combination with other standard chemotherapeutic drugs. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their own cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 3. G-quadruplex ligand this compound potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 8. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RHPS4 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that has garnered significant interest as a potential anti-cancer agent. Its primary mechanism of action involves the stabilization of G-quadruplex structures, particularly at telomeres, leading to telomere dysfunction and inducing a DNA damage response, ultimately resulting in apoptosis or senescence in cancer cells.[1][2] This document provides detailed application notes and protocols for the delivery of this compound in animal models, compiled from various preclinical studies.
Data Presentation
Table 1: Summary of this compound Administration and Efficacy in Xenograft Models
| Tumor Model | Animal Model | Administration Route | Dosage | Vehicle | Outcome |
| UXF1138L (Uterine Sarcoma) | Nude Mice | Oral Gavage | 5 mg/kg/day | PBS | Well-tolerated; marginal single-agent tumor growth inhibition, but significantly reduced clonogenicity.[3] |
| M14 (Melanoma), PC3 (Prostate), H460 (NSCLC), CG5 (Breast), HT29 (Colon) | CD-1 Nude Mice | Intravenous (IV) | 15 mg/kg/day | Not explicitly stated | Active as a single agent in all models; CG5 breast cancer xenografts were most sensitive.[4] |
| U251MG (Glioblastoma) | CD1 Nude Mice | Intravenous (IV) | 10 mg/kg/day | PBS | Induced DNA damage in vivo; synergized with radiation to inhibit tumor growth. |
Table 2: In Vitro Efficacy of this compound in Brain Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) |
| PFSK-1 | CNS PNET | 2.7[5] |
| DAOY | Medulloblastoma | 2.2[5] |
| U87 | Glioblastoma | 1.1[5] |
| Res196 | Ependymoma | 1.6[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on studies using oral gavage for this compound delivery in mice.[3]
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration for dosing. For a 5 mg/kg dose in a 25g mouse with an administration volume of 100 µL, the required concentration is 1.25 mg/mL.
-
Dissolution: Vortex the solution vigorously to dissolve the this compound. Gentle warming and brief sonication can aid in dissolution.
-
Administration: Administer the prepared this compound solution to the animal model via oral gavage using an appropriate gauge gavage needle.
Protocol 2: Preparation of this compound for Intravenous Administration
This protocol is derived from studies utilizing intravenous injection of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[6] For example, dissolve 4.58 mg of this compound (MW: 458.48 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C or -80°C in light-protected aliquots.
-
-
Working Solution Preparation (for a 10 mg/kg dose):
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Calculate the required volume of the stock solution based on the animal's weight and the desired final injection volume. For a 25g mouse receiving a 100 µL injection, the total dose is 0.25 mg of this compound.
-
Dilute the this compound stock solution in sterile PBS to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of <5% is generally recommended for intravenous injections in mice.
-
For example, to prepare a 1 mg/mL final solution, you would dilute the 10 mM (4.58 mg/mL) stock solution approximately 1:4.58 in PBS. Ensure the final DMSO concentration is within a safe range.
-
Prepare the solution fresh for each set of injections and protect it from light.
-
-
Administration: Administer the final this compound solution via intravenous injection (e.g., tail vein).
Mandatory Visualization
Caption: this compound signaling pathway leading to apoptosis.
Caption: In vivo experimental workflow for this compound studies.
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RHPS4 Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound renowned for its high affinity and stabilizing effect on G-quadruplex (G4) DNA structures.[1] These four-stranded secondary structures are prevalent in guanine-rich regions of the genome, notably at telomeres and in the promoter regions of oncogenes.[2] By binding to and stabilizing G4 structures, this compound effectively inhibits telomerase activity and disrupts telomere architecture.[3][4] This "telomere uncapping" triggers a potent DNA damage response, leading to cell cycle arrest, senescence, or apoptosis in cancer cells.[3][4]
Beyond its therapeutic potential, this compound possesses intrinsic fluorescence, making it a valuable tool for visualizing G-quadruplex-rich regions within cells. These application notes provide detailed protocols for utilizing this compound as a fluorescent probe for imaging G4 structures in both live and fixed cells.
Mechanism of Action: this compound-Induced Telomere Dysfunction
This compound exerts its anti-cancer effects by targeting the G-rich single-stranded overhang of telomeres.[2] The binding and stabilization of the G-quadruplex structure by this compound prevents the access of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[5] This leads to a state of "telomere uncapping," where the protective function of the telomere is compromised. The uncapped telomere is recognized by the cell as a DNA double-strand break, activating the DNA damage response (DDR) pathway, characterized by the phosphorylation of H2AX (γ-H2AX) and the recruitment of DNA repair proteins.[1][3] This cascade ultimately results in the inhibition of tumor cell growth.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in experimental settings.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~511 nm | [1] |
| Emission Range | 520 - 750 nm | [1] |
| Emission Maximum (λem) | ~550 nm (in presence of DNA) | [1] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Application | Cell Type | Concentration Range | Exposure Time | Reference |
| Fluorescence Imaging | Various Cancer Cell Lines | 1 - 10 µM (starting point) | 1 - 24 hours | Derived from[3][5] |
| Anti-proliferative Assays | Brain Tumor Cells | 0.5 - 50.0 µM | 72 hours | [3] |
| Telomerase Inhibition (TRAP Assay) | Cell-free | 0.33 µM (IC50) | N/A | |
| Induction of DNA Damage | Transformed and Tumor Cells | 1 µM | 4 days | |
| In Vivo Studies | Mouse Xenografts | 15 mg/kg | Daily for 15 days |
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging of this compound
This protocol details the staining of live cells with this compound to visualize its subcellular localization, presumably at G-quadruplex structures.
Materials:
-
Cells of interest cultured on imaging-grade glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on imaging-grade glass-bottom dishes to allow for high-resolution imaging. Culture cells until they reach 50-70% confluency.
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound in pre-warmed complete culture medium. A starting concentration of 1-5 µM is recommended. Vortex briefly to ensure complete dissolution.
-
Staining: Aspirate the existing culture medium from the cells and gently add the this compound-containing medium.
-
Incubation: Incubate the cells for 1 to 4 hours at 37°C in a 5% CO₂ incubator. Incubation time may need to be optimized depending on the cell line and experimental goals.
-
Washing (Optional): For clearer imaging with reduced background from unbound this compound, you can gently aspirate the staining solution and wash the cells once or twice with pre-warmed fresh culture medium or HBSS.
-
Imaging: Place the dish on the microscope stage within an environmental chamber. Allow the sample to equilibrate for 10-15 minutes.
-
Image Acquisition: Acquire images using a confocal microscope.
-
Excitation: Use a laser line close to 511 nm (e.g., 514 nm).
-
Emission: Collect emission between 530 nm and 600 nm.
-
Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for the best resolution.
-
Settings: Use minimal laser power and exposure time to reduce phototoxicity and photobleaching.
-
Protocol 2: Fixed-Cell Fluorescence Imaging of this compound
This protocol is for visualizing this compound in cells that have been fixed, which can provide a clearer snapshot of its localization without the dynamic movements of live-cell imaging.
Materials:
-
Cells cultured on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Antifade mounting medium (with or without DAPI for nuclear counterstain)
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Remove the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing this compound to access intracellular (nuclear) targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Prepare a 1-5 µM solution of this compound in PBS. Add the solution to the coverslips, ensuring the cells are fully covered. Incubate for 1 hour at room temperature in the dark to prevent photobleaching.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant and allow it to dry.
-
Imaging: Acquire images using a confocal microscope with settings similar to those described in the live-cell protocol. The sample can be stored at 4°C, protected from light, for several days.
Expected Results and Interpretation
Based on its mechanism of action, this compound is expected to localize primarily to the nucleus, where G-quadruplexes are abundant in telomeres and promoter regions. In fluorescence microscopy images, this should appear as distinct puncta or a diffuse signal within the nucleus, depending on the resolution and the cell cycle stage. Co-localization studies with telomeric markers (e.g., via FISH) or proteins known to bind G4 structures could further validate these findings.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | This compound concentration is too low. | Increase the concentration of this compound in increments (e.g., up to 10 µM). |
| Incubation time is too short. | Increase the incubation time (e.g., up to 24 hours for live cells). | |
| Inefficient permeabilization (fixed cells). | Ensure the permeabilization step is performed correctly. Try a different permeabilizing agent if necessary. | |
| Photobleaching. | Minimize light exposure. Use an antifade mounting medium. Reduce laser power and exposure time. | |
| High Background | This compound concentration is too high. | Decrease the this compound concentration. |
| Insufficient washing. | Increase the number and duration of wash steps after staining. | |
| Autofluorescence. | Image an unstained control sample to assess the level of cellular autofluorescence. | |
| Phototoxicity (Live Cells) | Laser power is too high. | Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Excessive exposure time. | Reduce the exposure time or use time-lapse imaging with longer intervals between acquisitions. |
References
- 1. This compound shifted the conformation ensemble equilibrium of Tel24 by preferentially stabilizing the (3 + 1) hybrid-2 conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualising G-quadruplex DNA dynamics in live cells by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Visualization of G-Quadruplex RNA via Fluorescence- Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RHPS4 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand that selectively binds to and stabilizes G4 structures, which are non-canonical secondary DNA structures found in guanine-rich sequences, notably at telomeres and in the promoter regions of some oncogenes.[1][2][3] The stabilization of these structures by this compound disrupts telomere architecture, leading to a potent DNA damage response and subsequent apoptosis in cancer cells.[4][5][6][7][8] This mechanism of action makes this compound a promising agent for anticancer therapy, both as a monotherapy and in combination with conventional chemotherapy agents.[4][5][9]
These application notes provide a summary of the preclinical data on this compound in combination with various chemotherapy agents, along with detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: this compound
This compound exerts its anticancer effects primarily through the stabilization of G-quadruplexes at telomeres. This leads to:
-
Telomere Dysfunction: this compound binding to telomeric G4 structures prevents the binding of telomere-associated proteins, leading to telomere uncapping.[2][10] This exposes the chromosome ends, which are then recognized as DNA double-strand breaks.[1]
-
DNA Damage Response: The exposed telomeres trigger a DNA damage response, characterized by the phosphorylation of H2AX (γ-H2AX) and the activation of DNA repair pathways.[1][6][8]
-
Inhibition of Telomerase: By stabilizing the G4 structure, this compound blocks the access of telomerase to the 3' telomeric overhang, thereby inhibiting its activity.[2][11]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and telomere dysfunction leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.[1][12][13]
The following diagram illustrates the proposed signaling pathway for this compound-induced telomere damage.
References
- 1. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 3. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. G-quadruplex ligand this compound potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring RHPS4 Binding to G-Quadruplexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various biophysical techniques used to characterize the binding of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex (G4) stabilizing ligand, to its target G4 DNA structures. The accompanying protocols offer step-by-step guidance for key experiments.
Introduction to this compound and G-Quadruplexes
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, such as those found in telomeres and oncogene promoters like c-MYC.[1][2] These structures are implicated in the regulation of key cellular processes, including telomere maintenance and gene expression, making them attractive targets for cancer therapy.[1][3] this compound is a small molecule that binds to and stabilizes G-quadruplexes, leading to the inhibition of telomerase and the disruption of telomere architecture, ultimately resulting in anti-proliferative effects in cancer cells.[2][4] The affinity and selectivity of this compound for different G4 topologies are critical parameters in understanding its mechanism of action and in the development of more effective G4-targeted therapies.
Techniques for Measuring this compound-G4 Binding
Several biophysical techniques can be employed to measure the binding of this compound to G-quadruplexes. Each method provides unique insights into the binding affinity, kinetics, thermodynamics, and structural effects of the interaction.
Key Techniques:
-
Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics and affinity.
-
Circular Dichroism (CD) Spectroscopy: To assess conformational changes in the G4 structure upon ligand binding and to determine thermal stabilization.
-
Fluorescence Resonance Energy Transfer (FRET): A sensitive method for quantifying binding affinity and for high-throughput screening.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including enthalpy and entropy.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound binding to various G-quadruplex structures as determined by different techniques.
Table 1: Binding Affinity and Selectivity of this compound
| G-Quadruplex Target | Technique | Binding Affinity (Kd) | Selectivity (G4 vs. duplex) | Reference |
| Human Telomeric (h-Tel) | SPR | Not explicitly quantified | Enhanced selectivity over duplex | [1] |
| Human Telomeric (Tel24) | Spectroscopic Titration (presumed CD) | 1.84 ± 0.10 µM (dilute solution) | Not specified | N/A |
| Human Telomeric (Tel24) | Spectroscopic Titration (presumed CD) | 2.50 ± 0.26 µM (20 wt% PEG200) | Not specified | N/A |
| c-MYC Promoter | Not specified | Not specified | Not specified | [2] |
Table 2: Thermal Stabilization of G-Quadruplexes by this compound
| G-Quadruplex Target | Technique | ΔTm (°C) | Reference |
| Telomeric G4 | FRET Melting Assay | Not explicitly quantified | N/A |
| c-MYC Promoter G4 | FRET Melting Assay | Not explicitly quantified | [3] |
Note: While this compound is known to stabilize G-quadruplexes, specific ΔTₘ values from CD or FRET melting experiments were not found in the provided search results. These values are crucial for quantifying the extent of stabilization.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the real-time interaction between a ligand (e.g., G-quadruplex DNA) immobilized on a sensor chip and an analyte (this compound) flowing over the surface.
Experimental Workflow:
Caption: Workflow for SPR analysis of this compound-G4 binding.
Protocol:
-
Oligonucleotide Preparation:
-
Synthesize a biotinylated G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5'-[biotin]-d[AGGG(TTAGGG)3]-3').
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) and then slowly cooling to room temperature.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the running buffer to obtain a range of concentrations for analysis.
-
-
SPR Measurement:
-
Use a streptavidin-coated sensor chip.
-
Equilibrate the chip surface with running buffer (e.g., 10 mM HEPES, 150 mM KCl, 0.05% Tween 20, pH 7.4).
-
Immobilize the biotinylated G-quadruplex DNA onto the sensor chip surface.
-
Inject the different concentrations of this compound over the surface to measure association.
-
Switch to running buffer flow to measure dissociation.
-
If necessary, regenerate the sensor chip surface using a suitable regeneration solution (e.g., a pulse of high salt or low pH solution).
-
-
Data Analysis:
-
Record the sensorgrams for each this compound concentration.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₒբբ), and the equilibrium dissociation constant (Kₑ).
-
Circular Dichroism (CD) Spectroscopy for Thermal Stabilization
CD spectroscopy is used to monitor the conformational changes of G-quadruplex DNA upon this compound binding and to determine the increase in its thermal stability.
Experimental Workflow:
Caption: Workflow for CD thermal melt analysis of G4 stabilization by this compound.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2).
-
Anneal the oligonucleotide to form the G-quadruplex structure.
-
Prepare samples containing the G-quadruplex DNA alone and in the presence of this compound at a desired molar ratio (e.g., 1:1, 1:2).
-
-
CD Measurement:
-
Record the CD spectra of the samples at a starting temperature (e.g., 20°C) over a wavelength range of 220-320 nm to confirm the G-quadruplex conformation.
-
Perform a thermal denaturation experiment by monitoring the CD signal at a fixed wavelength (e.g., the peak of the G-quadruplex signature, around 260 nm or 295 nm depending on the topology) while increasing the temperature from, for example, 20°C to 95°C at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature to obtain the melting curves.
-
Determine the melting temperature (Tₘ), the temperature at which 50% of the G-quadruplex is unfolded, for the DNA alone and in the presence of this compound.
-
Calculate the change in melting temperature (ΔTₘ = Tₘ (with this compound) - Tₘ (without this compound)) to quantify the thermal stabilization induced by this compound.
-
FRET-Based Competition Assay
This assay determines the ability of this compound to stabilize a G-quadruplex structure and prevent its hybridization to a complementary strand.
Signaling Pathway:
Caption: Principle of the FRET-based G4 stabilization assay.
Protocol:
-
Reagent Preparation:
-
Design a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other (F-G4-Q).
-
Synthesize a complementary oligonucleotide (C-strand).
-
Prepare solutions of the F-G4-Q probe, C-strand, and this compound in a suitable assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the F-G4-Q probe.
-
Add varying concentrations of this compound to the wells.
-
Incubate to allow for this compound binding.
-
Add the C-strand to all wells.
-
Incubate to allow for hybridization.
-
Measure the fluorescence of the donor fluorophore.
-
-
Data Analysis:
-
In the absence of a stabilizing ligand, the C-strand will hybridize to the F-G4-Q probe, disrupting the G-quadruplex and separating the donor and quencher, resulting in a high fluorescence signal.
-
This compound will stabilize the G-quadruplex, preventing hybridization and keeping the donor and quencher in close proximity, resulting in a low fluorescence signal (high FRET).
-
Plot the fluorescence intensity against the this compound concentration and fit the data to determine the IC₅₀ value, the concentration of this compound required to inhibit 50% of the hybridization.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to a G-quadruplex, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: Workflow for ITC analysis of this compound-G4 binding.
Protocol:
-
Sample Preparation:
-
Prepare highly concentrated and pure solutions of the G-quadruplex oligonucleotide and this compound in the same buffer to avoid heat of dilution effects. A common buffer is 10 mM sodium cacodylate, 100 mM KCl, pH 7.0.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Measurement:
-
Load the G-quadruplex solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the G-quadruplex solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat evolved or absorbed after each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to G-quadruplex).
-
Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).
-
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for characterizing the interaction of this compound with G-quadruplex DNA. By combining the kinetic and affinity data from SPR, the structural and stability information from CD, the high-throughput screening capabilities of FRET, and the thermodynamic details from ITC, researchers can gain a deep understanding of the molecular basis for this compound's biological activity. This knowledge is essential for the rational design of new and improved G-quadruplex-targeting therapeutics.
References
- 1. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing RHPS4 Concentration for Cell Culture: A Technical Support Center
Welcome to the technical support center for optimizing the use of RHPS4 in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this potent G-quadruplex ligand. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) stabilizing ligand. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in telomeres and oncogene promoter regions. By stabilizing these G4 structures, this compound can inhibit telomerase activity and disrupt telomere maintenance, leading to cellular senescence or apoptosis in cancer cells.[1] It can also induce a DNA damage response (DDR) at telomeres.
Q2: What is the typical concentration range for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent and assay-specific. For long-term telomerase inhibition studies, sub-micromolar concentrations (e.g., 0.1 - 0.5 µM) are often used.[1] For short-term experiments aimed at inducing apoptosis or senescence, higher concentrations, typically in the low micromolar range (e.g., 1 - 10 µM), are common.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability, protected from light.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the potential off-target effects of this compound?
While this compound shows selectivity for cancer cells over normal cells, some off-target effects have been reported. The most notable is potential cardiotoxicity.[5] Additionally, at higher concentrations, this compound can induce a DNA damage response in normal cells, indicating a narrow therapeutic window. Researchers should carefully titrate the concentration to minimize off-target effects while achieving the desired on-target activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular response to this compound | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line. - This compound degradation: Improper storage or handling of this compound stock solution. - Cell line resistance: The cell line may have intrinsic resistance mechanisms. - Incorrect experimental duration: The incubation time may be too short to observe an effect. | - Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line. - Prepare fresh this compound stock solution and store it properly in aliquots at -20°C or -80°C, protected from light. - Consider using a different cell line or investigating potential resistance mechanisms. - Extend the incubation time with this compound, as some effects like senescence may take several days to manifest. |
| High levels of cytotoxicity in control (untreated) cells | - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: Bacterial or fungal contamination of cell cultures. | - Ensure the final DMSO concentration in your experiments does not exceed a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration as your this compound-treated samples. - Regularly check cell cultures for any signs of contamination. |
| Inconsistent or variable results between experiments | - Inconsistent cell seeding density: Variations in the initial number of cells per well. - Inconsistent this compound concentration: Pipetting errors during the preparation of working solutions. - Variability in incubation time: Differences in the duration of this compound exposure. | - Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. - Carefully prepare serial dilutions of this compound to ensure accurate final concentrations. - Standardize the incubation time for all experiments. |
| Precipitation of this compound in culture medium | - Low solubility in aqueous solutions: this compound may have limited solubility in cell culture medium at high concentrations. | - Ensure the final DMSO concentration is sufficient to keep this compound in solution. - Visually inspect the culture medium after adding this compound to ensure it is fully dissolved. If precipitation occurs, consider preparing a fresh, lower concentration working solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is approximately 458.9 g/mol .
-
In a sterile environment (e.g., a biological safety cabinet), weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Cell Viability using the MTT Assay
This protocol provides a general guideline for performing a 96-well plate-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test could be from 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. It is important to note that these values can vary depending on the experimental conditions, such as the assay used and the duration of exposure.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Observed Effect |
| UXF1138L | Uterine Carcinoma | MTT Assay | 5 days | 0.4 | Growth Inhibition |
| PC3 | Prostate Cancer | HTCA | - | 0.03 | Inhibition of Colony Growth |
| PFSK-1 | CNS PNET | Alamar Blue | 72 hours | 2.7 | Viability Loss |
| DAOY | Medulloblastoma | Alamar Blue | 72 hours | 2.2 | Viability Loss |
| U87 | Glioblastoma | Alamar Blue | 72 hours | 1.1 | Viability Loss |
| KNS42 | Glioblastoma | Alamar Blue | 72 hours | 15.0 | Viability Loss |
| C6 | Glioma | Alamar Blue | 72 hours | 26.0 | Viability Loss |
| HOS | Osteosarcoma | SRB Assay | 120 hours | 1.2 | Growth Inhibition |
| U2OS | Osteosarcoma (ALT) | SRB Assay | 120 hours | 1.4 | Growth Inhibition |
| SAOS-2 | Osteosarcoma (ALT) | SRB Assay | 120 hours | 1.6 | Growth Inhibition |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
This compound-mediated stabilization of G-quadruplexes at telomeres can lead to replication stress and the activation of a DNA Damage Response (DDR). This pathway primarily involves the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for RHPS4, a potent G-quadruplex stabilizing agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of this compound solubility and stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, this compound is water-soluble and can be dissolved in phosphate-buffered saline (PBS).[1] It is also soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use fresh, moisture-free DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate solvent (e.g., water or DMSO) to the desired concentration. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[2] For example, a stock solution in water up to 10 mM can be prepared with gentle warming, and in DMSO, concentrations up to 20 mM are achievable. Some sources report solubility in fresh DMSO as high as 91-92 mg/mL (~200 mM).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored in tightly sealed vials to prevent moisture absorption. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable. Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?
A4: Precipitation upon dilution can be due to several factors, including the concentration of this compound, the composition of the media, and the pH. It is advisable to dilute the stock solution in pre-warmed media and vortex immediately. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup. For in vivo applications, formulations with surfactants like Tween-80 or Cremophor EL have been used to improve solubility.[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Troubleshooting Steps:
-
Ensure you are using the correct volume of solvent as per the desired concentration.
-
Gently warm the solution (e.g., in a 37°C water bath).
-
Use sonication to aid dissolution.[2]
-
If using DMSO, ensure it is of high quality and free of moisture, as absorbed water can reduce solubility.
-
Issue 2: Precipitation Observed in Stock Solution During Storage
-
Possible Cause: Solvent evaporation or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure the storage vial is tightly sealed to prevent solvent evaporation.
-
Avoid storing solutions at temperatures where the solvent may freeze, as this can promote precipitation upon thawing.
-
If precipitation is observed, try to redissolve the compound by gentle warming and sonication before use.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions regularly.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect solutions from light.
-
Ensure the pH of your experimental buffer is within a stable range. While specific pH stability data for this compound is limited, significant pH changes can affect the stability of many small molecules.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | Soluble to 10 mM | Gentle warming may be required. |
| DMSO | Soluble to 20 mM | - |
| DMSO (fresh) | 91-92 mg/mL (~200 mM) | Moisture-absorbing DMSO reduces solubility. |
| 0.5% CMC-Na/0.1% Tween-80 in Saline | 2 mg/mL | Requires sonication; for in vivo use.[2] |
| 15% Cremophor EL in 85% Saline | 5 mg/mL | Requires sonication; for in vivo use.[2] |
| PBS | Soluble | Commonly used for in vitro studies.[1] |
Table 2: Stability and Storage of this compound Solutions
| Condition | Recommendation |
| Long-term Storage | Aliquot and store at -80°C for up to 6 months. |
| Short-term Storage | Store at -20°C for up to 1 month. |
| Freeze-Thaw Cycles | Avoid repeated cycles. |
| Light Exposure | Protect from light as a general precaution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weigh out 4.585 mg of this compound (MW: 458.48 g/mol ).
-
Add 1 mL of sterile, purified water.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter if required for your application.
-
Aliquot into light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Weigh out 9.17 mg of this compound.
-
Add 1 mL of fresh, high-quality DMSO.
-
Vortex the solution at room temperature until the this compound is fully dissolved. Sonication can be used if necessary.
-
Aliquot into appropriate vials and store at -80°C, protected from moisture.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Experimental workflow for preparing and troubleshooting this compound solutions.
References
troubleshooting RHPS4 precipitation in media
Welcome to the technical support center for RHPS4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating after I add it to my cell culture media?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue related to a phenomenon known as "solvent shift."[1] this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has significantly lower solubility in aqueous environments.[2][3] When a concentrated DMSO stock of this compound is rapidly diluted into the media, the DMSO disperses, leaving the this compound compound in a poor solvent (the aqueous media) at a concentration that may exceed its solubility limit, causing it to precipitate out of solution.[1][4]
Q2: Could the components of my media be causing the precipitation?
Yes, media components can contribute to precipitation.
-
Salts: Cell culture media are rich in salts. Calcium salts, in particular, are prone to precipitation, sometimes reacting with other components like sulfates.[5]
-
pH and Temperature: Changes in pH or temperature can decrease the solubility of media components and the added compound.[5] Storing media at cold temperatures can cause salts to precipitate, which may not fully redissolve upon warming.[5]
-
Proteins: Media supplemented with serum contains high concentrations of proteins which can sometimes fall out of solution due to temperature shifts, such as freeze-thaw cycles.[5]
Q3: How can I differentiate between this compound precipitation and bacterial/fungal contamination?
Distinguishing between chemical precipitates and biological contamination is crucial. Precipitates are generally non-living particles and will not proliferate.
| Feature | This compound Precipitate | Microbial Contamination |
| Microscopic Appearance | Often appears as fine, crystalline, or amorphous particles. May look like small shards or crystals.[5] | Bacteria appear as small, individual dots or rods, often exhibiting motility. Fungi may appear as filamentous structures (hyphae). Yeast will be small, ovoid, and may show budding. |
| Culture Appearance | The medium may appear cloudy or turbid immediately after adding the compound. The precipitate may settle at the bottom of the flask. | Turbidity usually develops over 24-48 hours as microbes grow. A rapid drop in pH (media turning yellow) is a common sign of bacterial contamination. |
| Incubation Test | Take an aliquot of the media with the suspected precipitate and incubate it at 37°C. A chemical precipitate will not grow or multiply. | Microbes will proliferate, leading to a significant increase in turbidity and other signs of contamination within 1-2 days. |
Q4: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is high-purity, anhydrous (moisture-free) DMSO.[2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[2] It is critical to use fresh DMSO, as it can absorb moisture from the air, which will reduce the solubility of the compound.[2]
Troubleshooting Guide
If you are experiencing precipitation, follow this workflow to identify and solve the issue.
Data and Protocols
This compound Solubility and Recommended Concentrations
For optimal results, it is critical to work within the compound's solubility limits in both the stock solvent and the final aqueous medium.
| Parameter | Value & Conditions | Source(s) |
| Stock Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in DMSO | ~92 mg/mL (~200 mM) | [2] |
| Typical In Vitro Working Concentration | 0.1 µM - 1.0 µM | [6][7] |
| Final DMSO Concentration in Media | Should not exceed 0.5% (v/v), ideally <0.1% | [3] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the risk of precipitation during the preparation of this compound for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a Concentrated Primary Stock Solution (e.g., 10 mM):
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, add 229 µL of DMSO to 1 mg of this compound (MW: 434.5 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used.[6]
-
Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5][8]
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Thaw one aliquot of the 10 mM primary stock solution.
-
In a sterile tube, add 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) cell culture medium.
-
Mix immediately and gently by pipetting or flicking the tube. This creates a 100 µM intermediate solution where the DMSO concentration is now 1%.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
Add the required volume of the 100 µM intermediate dilution to your main culture vessel containing pre-warmed media.
-
For example, to achieve a 1 µM final concentration in 10 mL of media, add 100 µL of the 100 µM intermediate solution.
-
The final DMSO concentration in this example will be a negligible 0.01%.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Mechanism of Action
This compound functions by binding to and stabilizing G-quadruplex (G4) structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA.[9][10] These structures are notably present at the ends of chromosomes in telomeres.[11]
By stabilizing the G4 structure, this compound effectively "caps" the telomere in a way that prevents the enzyme telomerase from accessing and elongating it.[12][13] This leads to telomere dysfunction and is recognized by the cell as DNA damage.[11][14] The cell then activates a potent DNA damage response (DDR) pathway, leading to the phosphorylation of factors like H2AX and the recruitment of proteins such as 53BP1.[11][12] Ultimately, this sustained damage signal halts cell proliferation and can trigger senescence or apoptosis, which underlies its anti-tumor effects.[6]
References
- 1. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells. [iris.uniroma3.it]
- 8. abcam.com [abcam.com]
- 9. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 12. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RHPS4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RHPS4, a potent G-quadruplex stabilizing ligand.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no anti-proliferative effect observed | 1. Suboptimal this compound concentration. 2. Insufficient incubation time. 3. Cell line is resistant to this compound. 4. This compound degradation. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Concentrations typically range from 0.5 µM to 50 µM.[1] 2. this compound's effects can be time-dependent. Consider longer incubation times (e.g., 72 hours or more). 3. Some cell lines exhibit resistance to this compound.[1] Consider using a different G-quadruplex ligand or a combination therapy approach. 4. Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C) and prepare fresh working solutions for each experiment. |
| High background in FRET-based melting assays | 1. Non-specific binding of this compound. 2. Autofluorescence of this compound or other components. 3. Incorrect buffer conditions. | 1. Optimize the concentration of the fluorescently labeled oligonucleotide and this compound. 2. Measure the fluorescence of this compound alone at the excitation and emission wavelengths used in the assay to determine its contribution to the background. 3. Ensure the buffer composition, including salt concentrations (e.g., KCl), is optimal for G-quadruplex formation and stability. |
| Unexpectedly high levels of DNA damage in non-tumor (control) cells | 1. This compound can induce a DNA damage response in normal cells at higher concentrations.[2] 2. Off-target effects on mitochondrial DNA.[3][4] | 1. Titrate this compound concentration to find a therapeutic window where effects on tumor cells are maximized while minimizing damage to normal cells. 2. Consider co-staining with mitochondrial markers to assess mitochondrial morphology and function. Evaluate mitochondrial membrane potential to investigate off-target mitochondrial effects.[5][6] |
| Difficulty in detecting cellular uptake of this compound | 1. Low intracellular concentration of this compound. 2. Insufficient sensitivity of the detection method. | 1. Increase the concentration of this compound or the incubation time. 2. Utilize a more sensitive detection method such as fluorescence microscopy with a fluorescent analog of this compound or quantitative methods like flow cytometry.[7][8][9] |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Differences in this compound preparation. 3. Cell passage number. | 1. Ensure consistent cell seeding density across all experiments. 2. Always prepare fresh dilutions of this compound from a validated stock solution. 3. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a G-quadruplex (G4) stabilizing ligand. Its primary mechanism involves binding to and stabilizing G4 structures in the genome. These structures are particularly prevalent in telomeric regions and gene promoter regions (e.g., c-MYC). By stabilizing these structures, this compound can inhibit telomerase activity and disrupt telomere maintenance, leading to a DNA damage response and subsequent cell cycle arrest or apoptosis in cancer cells.[10][11][12][13][14]
2. How does this compound induce a DNA damage response?
This compound-mediated stabilization of G-quadruplexes at telomeres can interfere with DNA replication forks, leading to replication stress.[15][16] This stress activates the ATR-dependent ATM signaling pathway, resulting in the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and the formation of telomere dysfunction-induced foci (TIFs).[11][15][16][17][18]
3. What are the known off-target effects of this compound?
The most significant off-target effects of this compound reported are cardiovascular toxicity and mitochondrial dysfunction. This compound can accumulate in mitochondria, dependent on the mitochondrial membrane potential, and interfere with mitochondrial DNA replication and transcription.[3][4][5][6] This can lead to altered mitochondrial morphology and function.
4. What is the selectivity of this compound for G-quadruplex DNA over duplex DNA?
This compound shows a preferential binding to G-quadruplex DNA over duplex DNA, with a reported selectivity of approximately 10-fold.[19] However, it can still intercalate into duplex DNA.[19]
5. How should I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Reported IC50 values for a 72-hour treatment range from approximately 1.1 µM to over 50 µM in various brain tumor cell lines.[1] For longer-term assays, lower concentrations may be effective.[10]
Quantitative Data Summary
This compound Anti-Proliferative Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 |
| DAOY | Medulloblastoma | 2.2 |
| U87 | Glioblastoma | 1.1 |
| Res196 | Ependymoma | 1.6 |
| KNS42 | Glioblastoma | Resistant (>5.0) |
| C6 | Glioma | Resistant (>5.0) |
| GB-1 | Glioblastoma | Resistant (>5.0) |
| U251MG | Glioblastoma | ~0.16 (4 days) |
| GSC #1 | Glioblastoma Stem Cell | 0.7 (4 days) |
| GSC #61 | Glioblastoma Stem Cell | 0.8 (4 days) |
| GSC #83 | Glioblastoma Stem Cell | 0.5 (4 days) |
| GSC #163 | Glioblastoma Stem Cell | 1.2 (4 days) |
This compound Binding Affinity and Selectivity
While specific Kd values for this compound binding to various G-quadruplex structures are not consistently reported across the literature, molecular dynamics simulations suggest that this compound can bind to parallel, antiparallel, and hybrid G-quadruplex conformations with different modes, including intercalation and stacking.[19] Its selectivity for G-quadruplexes over duplex DNA is estimated to be around 10-fold.[19]
Key Experimental Protocols
FRET-based G-Quadruplex Melting Assay
This assay measures the stabilization of a G-quadruplex structure by a ligand.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21T)
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
Real-time PCR instrument or a fluorometer with temperature control
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the assay buffer.
-
Add this compound or a vehicle control to the oligonucleotide solution.
-
Incubate the mixture at room temperature for a defined period to allow for binding.
-
Measure the fluorescence of the sample as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min).
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded. An increase in Tm in the presence of this compound indicates stabilization of the G-quadruplex.
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Cellular Uptake Assay using Fluorescence Microscopy
This method provides a qualitative or semi-quantitative assessment of this compound uptake.
Materials:
-
Cells grown on glass-bottom dishes
-
Fluorescent analog of this compound or rely on its intrinsic fluorescence
-
Live-cell imaging medium
-
Confocal or fluorescence microscope
Procedure:
-
Incubate cells with the fluorescently labeled this compound in live-cell imaging medium for the desired time.
-
Wash the cells with fresh medium to remove extracellular this compound.
-
Image the cells using the appropriate filter sets for the fluorophore.
-
Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria) can be performed to determine the subcellular localization of this compound.
Visualizations
Caption: this compound mechanism of action.
Caption: Key in vitro experimental workflow.
Caption: A logical approach to troubleshooting.
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 14. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 19. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
improving RHPS4 efficacy in resistant cells
Welcome to the technical support center for RHPS4, a potent G-quadruplex ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell research, with a focus on improving its efficacy in resistant cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a G-quadruplex (G4) ligand that stabilizes G4 structures in the G-rich strand of telomeric DNA. This stabilization blocks the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells. The disruption of telomere architecture by this compound leads to a rapid and potent DNA damage response at the telomeres, ultimately triggering apoptosis or senescence in cancer cells.[1]
Q2: My cells have developed resistance to this compound. What are the likely mechanisms?
The most well-documented mechanism of resistance to this compound involves the overexpression of the shelterin complex proteins, specifically Telomeric Repeat Binding Factor 2 (TRF2) and Protection of Telomeres 1 (POT1).[1] These proteins protect telomeres from being recognized as DNA damage. Overexpression of TRF2 or POT1 can counteract the telomere-disrupting effects of this compound, thus conferring resistance.[1]
A more recently identified mechanism of resistance, particularly in the context of radiotherapy, involves the adaptive response of mitochondria. Radioresistant cancer cells can exhibit increased mitochondrial mass and activity. While this compound can localize to mitochondria and disrupt mitochondrial DNA (mtDNA) replication and transcription, alterations in mitochondrial function in resistant cells may limit the efficacy of this compound.
Q3: How can I improve the efficacy of this compound in my resistant cell line?
Several strategies can be employed to enhance the effectiveness of this compound in resistant cells:
-
Combination Therapy: Combining this compound with conventional chemotherapeutic agents has shown synergistic effects. For example, combination with taxanes (like Taxol) or camptothecins (like irinotecan) can lead to enhanced tumor cell killing.[2][3]
-
Radiosensitization: this compound can sensitize radioresistant cancer cells, such as glioblastoma, to ionizing radiation.[4] This is a promising approach for tumors that are difficult to treat with radiation alone.
-
Targeting Downstream Effectors: In glioblastoma stem-like cells (GSCs), this compound has been shown to reduce the levels of the DNA damage response proteins CHK1 and RAD51, leading to impaired replication stress response and cell death.[5][6] Targeting these or other components of the DNA damage response pathway in combination with this compound could be a valuable strategy.
Q4: Is this compound effective against cancer stem cells?
Yes, this compound has demonstrated efficacy against cancer stem cells (CSCs). In glioblastoma stem-like cells, this compound can potently inhibit proliferation.[6] Interestingly, in this context, the mechanism appears to be less dependent on telomere dysfunction and more on the induction of replication stress and the downregulation of key DNA repair proteins like CHK1 and RAD51.[5][6] Furthermore, this compound has been shown to be more potent against cancer cells that form colonies in soft agar, a characteristic of CSCs.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced this compound efficacy in long-term cultures. | Development of resistance through overexpression of TRF2 and/or POT1. | 1. Confirm overexpression of TRF2 and POT1 via Western blotting.2. Consider combination therapy with a taxane or camptothecin.3. If applicable, test the combination of this compound with ionizing radiation. |
| High variability in experimental results. | Inconsistent cell culture conditions or this compound dosage. | 1. Ensure consistent cell passage number and confluency at the time of treatment.2. Prepare fresh this compound solutions for each experiment and validate the concentration. |
| Unexpected cytotoxicity in control cells. | Off-target effects of this compound or issues with the vehicle (e.g., DMSO). | 1. Include a vehicle-only control in all experiments.2. Test a range of this compound concentrations to determine the optimal therapeutic window for your cell line. |
| No significant increase in γ-H2AX foci after this compound treatment. | 1. The cell line may be resistant.2. Suboptimal antibody or staining protocol for immunofluorescence. | 1. Verify this compound sensitivity with a cell viability assay.2. Optimize the immunofluorescence protocol for γ-H2AX detection (see detailed protocol below).3. Consider that in some resistant cells, particularly GSCs, the primary mechanism may not be telomere damage.[6] |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| M14 | Melanoma | 0.5 - 1.0 | [7] |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 | [8][9] |
| DAOY | Medulloblastoma | 2.2 | [8][9] |
| U87 | Glioblastoma | 1.1 | [8][9] |
| Res196 | Ependymoma | 1.6 | [8][9] |
| KNS42 | Glioblastoma | 15.0 | [8] |
| C6 | Glioma | 26.0 | [8] |
| GB-1 | Glioblastoma | 32.0 | [8] |
| U2OS | Osteosarcoma (ALT-positive) | 1.4 | [10] |
| SAOS-2 | Osteosarcoma (ALT-positive) | 1.6 | [10] |
| HOS | Osteosarcoma (Telomerase-positive) | 1.2 | [10] |
| UXF1138L | Uterus Carcinoma | 0.4 (MTT assay), 0.02 (Clonogenic assay) | [2] |
| PC3 | Prostate Cancer | 1.8 (MTT assay), 0.03 (Clonogenic assay) | [2] |
| MCF-7 | Breast Cancer | 2.0 (MTT assay), 0.04 (Clonogenic assay) | [2] |
Table 2: Combination Therapy of this compound with Taxol in UXF1138L Cells
| Effective Dose (ED) | Combination Index (CI) | Interpretation | Reference |
| ED50 | < 1.0 | Synergistic | [2][3] |
| ED75 | < 1.0 | Synergistic | [2][3] |
| ED90 | < 1.0 | Synergistic | [2][3] |
A Combination Index (CI) of < 1.0 indicates a synergistic effect between the two drugs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.
Western Blotting for TRF2, POT1, CHK1, and RAD51
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRF2, POT1, CHK1, RAD51, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for γ-H2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[11][12]
Signaling Pathways and Experimental Workflows
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 9. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4 Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RHPS4 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand. Its primary mechanism of action involves binding to and stabilizing G-quadruplex structures in DNA, particularly at the telomeres. This stabilization inhibits telomerase activity and can lead to telomere dysfunction, ultimately triggering a DNA damage response and inducing cell cycle arrest or apoptosis in cancer cells.[1]
2. How should I prepare and store this compound stock solutions?
This compound is typically prepared in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you would add 1.73 mL of DMSO to the powdered compound. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[2] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]
3. What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, concentrations typically range from 0.2 µM to 5 µM for in vitro studies.[3][4] It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
4. What are the expected cellular effects of this compound treatment?
Treatment with this compound can induce a variety of cellular effects, including:
-
Cell Cycle Arrest: this compound can cause an accumulation of cells in the G1 or S phase of the cell cycle.[4]
-
Induction of Apoptosis and Senescence: At higher concentrations or with prolonged exposure, this compound can induce apoptosis and a senescence-like phenotype.
-
DNA Damage Response: this compound triggers a DNA damage response at telomeres, characterized by the formation of γ-H2AX foci.[1]
-
Telomere Dysfunction: The compound can cause telomere uncapping, leading to telomeric fusions and anaphase bridges.
5. How can I assess the on-target activity of this compound in my experiments?
Several methods can be used to confirm the on-target activity of this compound:
-
Telomeric Repeat Amplification Protocol (TRAP) Assay: This assay directly measures the inhibition of telomerase activity.
-
Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs): Staining for DNA damage markers like γ-H2AX and a telomeric protein like TRF1 can visualize the induction of a DNA damage response specifically at the telomeres.[1]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to confirm the formation and stabilization of G-quadruplex structures in the presence of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | Compound Instability/Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a properly stored stock solution. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. | |
| Inactivation in Media: The compound may be unstable in the cell culture medium over the course of the experiment. | Consider refreshing the medium with freshly diluted this compound at regular intervals for long-term experiments. | |
| High background cell death in control group | DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, preferably at or below 0.1%. Prepare a serial dilution of your this compound stock to achieve the desired working concentration with a low final DMSO percentage. |
| Inconsistent results between experiments | Variability in Cell Plating Density: Differences in initial cell numbers can affect the apparent efficacy of the compound. | Standardize cell seeding density across all experiments. |
| Cell Line Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to drugs. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent Incubation Times: The duration of this compound exposure can significantly impact the observed effects. | Strictly adhere to the planned incubation times for all experimental and control groups. | |
| Unexpected off-target effects | Mitochondrial Toxicity: this compound has been reported to localize to mitochondria and can affect mitochondrial DNA replication and transcription.[5][6] | Include controls to assess mitochondrial health, such as measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or assessing changes in mitochondrial mass.[5] |
| Cardiovascular Toxicity: this compound has known off-target effects on cardiovascular physiology, including inhibition of the hERG channel. | For in vivo studies or advanced in vitro models, consider assessing hERG channel activity through patch-clamp electrophysiology or fluorescent-based assays. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| PFSK-1 | CNS PNET | 2.7 | 72 |
| DAOY | Medulloblastoma | 2.2 | 72 |
| U87 | Glioblastoma | 1.1 | 72 |
| Res196 | Ependymoma | 1.6 | 72 |
| MCF-7 | Breast Cancer | Not specified, but inhibition observed at 0.2-1 µM | 168 (7 days)[3] |
Data for PFSK-1, DAOY, U87, and Res196 from[4]
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Administration | Dosage | Outcome |
| CG5 breast xenografts | IV, daily for 15 days | 15 mg/kg | ~80% Tumor Weight Inhibition (TWI) |
| M14, PC3, HT29, H460 xenografts | IV, daily for 15 days | 15 mg/kg | ~50% TWI |
Data from[3]
Experimental Protocols
Detailed Protocol for this compound Treatment of Cancer Cell Lines
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation:
-
Thaw a frozen aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
-
Treatment:
-
Remove the existing medium from the cell culture plates.
-
Add the medium containing the appropriate concentrations of this compound (and a vehicle control with DMSO only).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, or protein extraction for Western blotting.
Control Experiments
-
Vehicle Control: Treat cells with the same volume of vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Negative Control for G-Quadruplex Stabilization: To confirm that the observed effects are due to G-quadruplex stabilization, a control experiment can be performed using a mutated oligonucleotide sequence that is incapable of forming a G-quadruplex.
-
Positive Control for DNA Damage: A known DNA damaging agent, such as doxorubicin or etoposide, can be used as a positive control for the induction of a DNA damage response.
Visualizations
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-quadruplex ligand this compound compromises cellular radio-resistance by blocking the increase in mitochondrial mass and activity induced by ionising irradiation | Sciety [sciety.org]
- 6. biorxiv.org [biorxiv.org]
RHPS4 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G-quadruplex ligand RHPS4 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antitumor effect in vivo?
This compound is a G-quadruplex ligand that exerts its antitumor effects primarily by stabilizing G-quadruplex structures within telomeres. This stabilization leads to telomere uncapping and induces a rapid and potent DNA damage response, characterized by the formation of telomeric foci containing phosphorylated DNA damage response factors such as γ-H2AX, RAD17, and 53BP1.[1][2] This ultimately triggers apoptosis or senescence in cancer cells.[1] In some cellular contexts, particularly in glioblastoma stem-like cells, this compound may also induce replicative stress and impair the DNA damage response by reducing levels of CHK1 and RAD51.[3]
Q2: What are the potential off-target effects of this compound?
While this compound primarily targets telomeres, it has been shown to localize in mitochondria.[4][5] This can lead to the perturbation of mitochondrial DNA (mtDNA) G-quadruplexes, affecting mtDNA replication and transcription, which may result in a loss of mtDNA and depletion of respiratory complexes.[4][5] This mitochondrial effect may contribute to the overall cellular response to this compound, including its radiosensitizing properties.[4][5]
Q3: Is there evidence of in vivo toxicity with this compound?
Studies in xenograft mouse models have shown a high therapeutic index for this compound with no significant signs of toxicity in some cases.[1][2] However, it is crucial to exercise caution, as the differences in telomere length and structure between mice and humans may not fully translate.[1] Other research has indicated that normal cells, particularly neural and endothelial cells, can be sensitive to this compound, highlighting the potential for dose-limiting tissue toxicities.[6]
Q4: What are known mechanisms of resistance to this compound?
Tumor cells overexpressing the telomere-protective proteins POT1 or TRF2 have demonstrated resistance to this compound treatment.[1][2] These proteins can antagonize the telomere dysfunction mediated by the ligand. Additionally, some cancer stem-like cells, such as those in glioblastoma, may exhibit resistance to the radiosensitizing effects of this compound due to a lack of telomere-involving chromosomal aberrations.[3]
Troubleshooting Guides
Problem 1: Suboptimal Antitumor Efficacy in Xenograft Model
Possible Causes and Solutions:
-
Inadequate Dosing or Administration:
-
Tumor Model Resistance:
-
Poor Bioavailability:
-
Solution: For brain tumor models, consider that this compound may have poor blood-brain barrier penetration. Intracranial delivery methods or co-administration with agents that enhance permeability may be necessary.[3]
-
Quantitative Data: this compound In Vivo Efficacy
| Tumor Model | Cell Line | Treatment Regimen | Outcome | Reference |
| Breast Cancer | CG5 | 15 mg/kg, IV, daily for 15 days | ~80% tumor weight inhibition; 40% of mice cured | [7] |
| Melanoma | M14 | 15 mg/kg, IV, daily for 15 days | ~50% tumor weight inhibition; ~15-day tumor growth delay | [7] |
| Prostate Cancer | PC3 | 15 mg/kg, IV, daily for 15 days | ~50% tumor weight inhibition; ~15-day tumor growth delay | [7] |
| Colon Cancer | HT29 | 15 mg/kg, IV, daily for 15 days | ~50% tumor weight inhibition; ~10-day tumor growth delay | [7] |
| Lung Cancer | H460 | 15 mg/kg, IV, daily for 15 days | ~50% tumor weight inhibition; ~10-day tumor growth delay | [7] |
| Uterine Carcinoma | UXF1138L | 5 mg/kg, oral, twice a week | Inhibition of tumor growth | [8] |
Problem 2: Observed Toxicity or Adverse Effects in Treated Animals
Possible Causes and Solutions:
-
Dose-Limiting Toxicity:
-
Off-Target Effects:
-
Solution: Assess mitochondrial function in tissues of concern. This can be done post-mortem through histological analysis or by measuring mitochondrial respiration in isolated mitochondria.
-
Quantitative Data: this compound In Vitro Toxicity
| Cell Line | Cell Type | IC50 | Reference |
| C17.2 | Mouse Cerebellar Progenitor Cells | 15 µM | [6] |
| HBMEC | Human Brain Endothelial Cells | 5 µM | [6] |
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., CD-1 nude) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Prepare fresh solutions for administration.
-
Dosing: Administer this compound at the desired concentration and schedule (e.g., 15 mg/kg, IV, daily).[7]
-
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Analyze tumor growth inhibition and any observed toxicities.
Visualizations
Caption: this compound mechanism of action in cancer cells.
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
refining RHPS4 treatment duration and timing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RHPS4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent G-quadruplex (G4) ligand.[1][2] Its primary mechanism involves binding to and stabilizing G4 structures within the G-rich single-stranded 3' overhang of telomeres.[2][3] This stabilization interferes with telomere function, leading to a rapid DNA damage response, a process often referred to as telomere uncapping.[1][4] While this compound does inhibit telomerase, its more immediate anti-proliferative effects are independent of telomere shortening and are instead linked to the induction of this DNA damage response.[4][5]
Q2: How quickly can I expect to see an effect after this compound treatment in vitro?
A2: The initial molecular effects of this compound are rapid. Phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks, can be observed as early as 3-8 hours after treatment with 1 µM this compound in some cell lines.[4] However, significant effects on cell viability and cell cycle progression often require longer exposure. For instance, chronic exposure for 4-5 days may be necessary to induce substantial cell cycle arrest in the S-G2 phase.[6] Short-term exposure may induce a DNA damage response from which the cells can recover.[6]
Q3: Is long-term or short-term exposure to this compound more effective?
A3: The optimal duration of this compound exposure depends on the desired experimental outcome.
-
Short-term exposure (hours): Sufficient to induce a DNA damage response at the molecular level (e.g., γ-H2AX foci formation).[4]
-
Long-term exposure (days): Generally required to achieve significant anti-proliferative effects, such as apoptosis, senescence, or irreversible cell cycle arrest.[4][6][7] Chronic exposure allows for the accumulation of cellular damage necessary to trigger these downstream effects.[6]
Q4: What is a typical effective concentration range for this compound in vitro?
A4: The effective concentration of this compound can vary between cell lines. However, a common concentration range used in published studies is 0.5 µM to 5 µM.[4][5][7] For example, a 1 µM concentration has been shown to induce H2AX phosphorylation and apoptosis with chronic exposure.[4][7] The IC50 for telomerase inhibition is lower, around 0.33 µM.[7][8]
Q5: Are there known issues with this compound toxicity?
A5: Yes, this compound has demonstrated toxicity in normal cells, including mouse cerebellar progenitor cells and human brain endothelial cells.[5] Additionally, cardiotoxicity has been identified as a significant concern, which has prompted the development of this compound derivatives with improved safety profiles.[9][10]
Troubleshooting Guides
Problem 1: I am not observing a significant decrease in cell viability after a 24-hour treatment with this compound.
-
Possible Cause 1: Insufficient treatment duration.
-
Possible Cause 2: Cell line resistance.
-
Solution: The sensitivity to this compound can be cell-line dependent.[5] Verify the expression of telomere-protective proteins like POT1 and TRF2 in your cell line. Overexpression of these proteins can confer resistance to this compound.[1] You may need to increase the concentration of this compound, but be mindful of potential off-target effects at very high concentrations.
-
-
Possible Cause 3: Sub-optimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and desired time point. A common starting range for such experiments is 0.1 µM to 10 µM.
-
Problem 2: I see an initial DNA damage response (γ-H2AX), but the cells seem to recover.
-
Possible Cause: Treatment duration is too short for sustained damage.
Problem 3: My in vivo xenograft study is not showing significant tumor growth inhibition.
-
Possible Cause 1: Inadequate dosing schedule or administration route.
-
Solution: Review established in vivo protocols. Successful studies have used intravenous administration at 15 mg/kg daily for 15 consecutive days or oral administration at 5 mg/kg twice weekly.[3][7] The optimal schedule may depend on the tumor model and the desired balance between efficacy and toxicity.
-
-
Possible Cause 2: Tumor model resistance.
-
Solution: As with in vitro models, tumors overexpressing POT1 or TRF2 have shown resistance to this compound in vivo.[1] Consider verifying the expression of these proteins in your xenograft model.
-
-
Possible Cause 3: Timing of treatment initiation.
-
Solution: Ensure that treatment is initiated when tumors are established but not overly large, as this can impact drug penetration and efficacy.
-
Data Presentation
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line(s) | Concentration | Duration | Observed Effect | Reference |
| BJ-EHLT, M14 | 1 µM | 3-8 hours | Induction of γ-H2AX phosphorylation | [4] |
| BJ-EHLT, M14 | 1 µM | 4 days | Apoptosis | [4] |
| HeLa | Not specified | 4-5 days | S-G2 cell cycle arrest | [6] |
| PFSK-1, DAOY, U87 | 0.5-5.0 µM | 72 hours | Inhibition of cell proliferation (IC50 ~1.1-2.7 µM) | [5] |
| MCF-7 | 0.5-1 µM | 15 days | Senescent-like growth arrest | [7] |
Table 2: In Vivo this compound Dosing Regimens
| Tumor Model | Dose | Administration Route | Schedule | Outcome | Reference |
| CG5 breast xenografts | 15 mg/kg | IV | Daily for 15 days | ~80% tumor weight inhibition | [7] |
| M14, PC3, HT29, H460 xenografts | 15 mg/kg | IV | Daily for 15 days | ~50% tumor weight inhibition | [7] |
| UXF1138L xenografts | 5 mg/kg | Oral | Twice a week | Tumor growth inhibition and telomere shortening | [3] |
Experimental Protocols
Protocol 1: Detection of γ-H2AX Foci by Immunofluorescence
-
Cell Culture and Treatment: Plate cells (e.g., BJ-EHLT or M14) on coverslips and allow them to adhere. Treat the cells with 1 µM this compound for a time course of 3 to 8 hours.[4] Include an untreated control.
-
Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize them with a solution like 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse monoclonal or rabbit polyclonal) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of cells containing γ-H2AX foci.[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) and treat them with this compound for the desired duration (e.g., 3, 4, and 5 days).[6]
-
BrdU Pulse-Labeling: 15 minutes prior to harvesting, add BrdU (Bromodeoxyuridine) to the culture medium to label cells undergoing DNA synthesis.[6]
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with PBS, and fix them in ice-cold ethanol.
-
DNA Denaturation: Treat the fixed cells with an acid solution (e.g., 2N HCl) to denature the DNA, exposing the incorporated BrdU.
-
Antibody Staining: Neutralize the acid and stain the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).
-
DNA Staining: Resuspend the cells in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal will identify cells in S-phase, while the PI signal will indicate the total DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.[6]
Mandatory Visualizations
Caption: this compound mechanism of action leading to cell cycle arrest.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the Combined Treatment with a G-Quadruplex-Stabilizing Ligand and Photon Beams on Glioblastoma Stem-like Cells: A Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RHPS4-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RHPS4, a potent G-quadruplex ligand. The focus is on understanding and mitigating this compound-induced cytotoxicity in normal cells while maximizing its anti-tumor effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pentacyclic acridine that selectively binds to and stabilizes G-quadruplex (G4) structures in DNA.[1][2] Its primary anti-tumor activity stems from the stabilization of G4 structures at telomeres. This leads to telomere uncapping, initiating a DNA damage response (DDR), and ultimately causing cell cycle arrest, senescence, or apoptosis in cancer cells.[2][3]
Q2: Why does this compound exhibit selectivity for cancer cells over normal cells?
The biological effects of this compound are more pronounced in malignant cells, while their normal counterparts are often unaffected by the treatment.[1] This selectivity is not fully understood but is thought to be multifactorial. One hypothesis is that the telomeric protein composition in cancer cells may differ from that in normal cells, rendering them more susceptible to G4 stabilization.[2] Additionally, the rapid proliferation of cancer cells may contribute to their increased sensitivity to this compound-induced telomere disruption.[2] However, it's important to note that highly proliferating normal cells, such as peripheral blood lymphocytes, have shown resistance to this compound at doses toxic to cancer cells, suggesting that proliferation rate is not the sole determinant of sensitivity.[2]
Q3: What are the known off-target effects or toxicities of this compound in normal cells and in vivo?
While this compound generally shows a good therapeutic index, some off-target effects have been observed. In vivo studies in mice have reported a dose-related, but reversible, hypotension shortly after intravenous administration.[1] However, this compound treatment was generally well-tolerated, with no significant alterations to hematopoietic/bone marrow cells or major organs.[1] It is worth noting that some studies have observed cytotoxic effects in normal neural and endothelial cells in vitro and ex vivo at higher concentrations.[4] To address potential cardiovascular off-target effects, newer derivatives of this compound with improved toxicological profiles are under development.[5][6]
Q4: Can this compound be used in combination with other therapies to enhance efficacy and potentially reduce toxicity?
Yes, studies have shown that this compound can act synergistically with other anti-cancer agents. A strong synergistic interaction has been observed with camptothecins (e.g., irinotecan, SN-38), particularly when the camptothecin is administered before this compound.[1][7] This combination has been shown to inhibit tumor growth and increase survival in preclinical models.[1][8] Synergy has also been reported with the mitotic spindle poison Taxol, leading to tumor remissions.[3] Furthermore, this compound has been shown to act as a potent radiosensitizer, enhancing the effects of radiation therapy.[9] Combining this compound with other agents could potentially allow for lower, less toxic doses of each compound to be used.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal (non-cancerous) control cell lines.
-
Possible Cause 1: Inappropriate this compound Concentration.
-
Troubleshooting Tip: Normal cells can experience cytotoxicity at higher concentrations of this compound.[4][10] It is crucial to perform a dose-response curve to determine the optimal concentration that induces cytotoxicity in your cancer cell line of interest while minimizing effects on normal cells. There appears to be a narrow window for selectivity between dividing normal and tumor cells.[10]
-
-
Possible Cause 2: Long exposure time.
-
Troubleshooting Tip: Chronic exposure to this compound can lead to the accumulation of lethal damage.[2] Consider reducing the duration of treatment for your normal cell lines. A time-course experiment can help identify a therapeutic window.
-
-
Possible Cause 3: High proliferation rate of normal cells.
-
Troubleshooting Tip: While not the primary determinant, highly proliferative normal cells might be more sensitive than quiescent ones. If possible, use quiescent or slowly dividing normal cells as controls for comparison.
-
-
Possible Cause 4: Off-target effects.
Issue 2: Lack of significant cytotoxicity in the target cancer cell line.
-
Possible Cause 1: Insufficient this compound concentration or exposure time.
-
Troubleshooting Tip: The cytotoxic effects of this compound can be time and dose-dependent.[2][11] Increase the concentration of this compound and/or the duration of the treatment. For some cell lines, phenotypic effects are more apparent in longer-term growth assays (e.g., several days to weeks).[3]
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Tip: Some cancer cell lines may be inherently more resistant to this compound. This could be due to factors like the expression levels of telomere-protective proteins such as POT1 and TRF2.[2] Overexpression of these proteins can antagonize the effects of this compound.[2] Consider assessing the expression of these proteins in your cell line.
-
-
Possible Cause 3: Assay limitations.
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: this compound solution instability.
-
Troubleshooting Tip: Ensure proper storage and handling of this compound solutions as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a concentrated stock.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Tip: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition.
-
-
Possible Cause 3: Issues with the cytotoxicity assay.
-
Troubleshooting Tip: Review and optimize your cytotoxicity assay protocol. Ensure accurate cell seeding, proper controls, and appropriate incubation times. Refer to standard troubleshooting guides for cytotoxicity assays for issues like low or high absorbance values and high variability.[13]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 / Effective Concentration | Treatment Duration | Observed Effect | Reference |
| M14 | Human Melanoma | 1 µM | 4 days | Apoptosis | [2] |
| BJ-EHLT | Human Transformed Fibroblasts | 1 µM | 4 days | Apoptosis, H2AX phosphorylation | [2] |
| UXF1138L | Uterine Sarcoma | Not specified | Not specified | Telomere uncapping, DNA damage signaling | [3] |
| MCF-7 | Human Breast Cancer | 0.5 - 1 µM | 15 days | Senescent-like growth arrest | [12] |
| PFSK-1 | CNS Primitive Neuroectodermal | IC50: 2.7 µM | 72 hours | Inhibition of proliferation | [4] |
| DAOY | Medulloblastoma | IC50: 2.2 µM | 72 hours | Inhibition of proliferation | [4] |
| U87 | Glioblastoma | IC50: 1.1 µM | 72 hours | Inhibition of proliferation | [4] |
| Normal Human Fibroblasts | Normal Fibroblasts | >1 µM | Not specified | Unaffected at doses toxic to cancer cells | [2] |
| Mouse Cerebellar Progenitors | Normal Neural | IC50: 15 µM | 3 days | Inhibition of proliferation | [4] |
| Human Brain Endothelial Cells | Normal Endothelial | IC50: 5 µM | 3 days | Inhibition of proliferation | [4] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Tumor Model | Administration Route & Dose | Treatment Schedule | Observed Effect | Reference |
| Human Tumor Xenografts | 10 mg/kg/day, IV | 15 consecutive days | Well-tolerated, no toxic deaths | [1] |
| UXF1138L Xenografts | 5 mg/kg, oral | Twice a week | Marginal tumor growth inhibition as single agent | [3] |
| Various Xenografts | 15 mg/kg, IV | Daily for 15 days | Significant tumor weight inhibition (up to 80%) | [12] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced DNA Damage (Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) for the specified duration (e.g., 3-8 hours for early DNA damage response).[2] Include an untreated control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against DNA damage markers (e.g., anti-γH2AX) and telomeric markers (e.g., anti-TRF1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images using a confocal microscope. Co-localization of γH2AX and TRF1 foci indicates telomere-specific DNA damage.[2]
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT or Sulforhodamine B)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours to 4 days).[2][4]
-
Assay Procedure (example with MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Caption: this compound stabilizes telomeric G-quadruplexes, leading to telomere uncapping and a DNA damage response.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound in normal cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
RHPS4 Protocol Modifications for Specific Cell Types: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the G-quadruplex stabilizing ligand, RHPS4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent G-quadruplex (G4) ligand. Its primary mechanism involves binding to and stabilizing G-quadruplex structures in the G-rich single-stranded 3' overhang of telomeres.[1][2] This stabilization prevents the proper functioning of the shelterin complex, leading to telomere uncapping and the induction of a DNA damage response at the telomeres.[2][3][4][5] This telomere dysfunction can trigger cell cycle arrest, apoptosis, or cellular senescence, depending on the cell type and the concentration of this compound used.[3][6]
Q2: How does this compound affect the cell cycle?
This compound treatment typically induces a dose-dependent accumulation of cells in the S and G2/M phases of the cell cycle.[3][7] This cell cycle arrest is often irreversible, even at low doses, and is a consequence of the DNA damage response triggered by telomere uncapping.[3] In some cell lines, prolonged exposure can lead to an S-G2 transition delay.[7]
Q3: Is this compound effective in all cancer cell types?
The efficacy of this compound can vary between different cancer cell types. Sensitivity to this compound has been correlated with telomere length in some studies, with cells having shorter telomeres showing greater sensitivity.[1] However, its activity is not solely dependent on telomere length, as it can induce telomere-capping alterations irrespective of it.[3] The expression levels of telomere-protective proteins, such as POT1 and TRF2, can also influence cellular resistance to this compound.[2][4][5]
Q4: What are the potential off-target effects of this compound?
A significant concern with this compound is its potential for off-target effects, most notably cardiotoxicity, which has hindered its clinical progression.[8][9] Researchers have been developing derivatives of this compound to mitigate these off-target effects while retaining potent on-target activity.[8][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed cytotoxicity. | Cell line may be resistant. | - Increase the concentration of this compound. - Increase the duration of exposure. - Consider using a clonogenic assay for longer-term growth inhibition assessment, as short-term cytotoxicity assays may not reflect the full potency of this compound.[1] - Evaluate the expression levels of POT1 and TRF2, as overexpression can confer resistance.[2][4][5] |
| High variability in experimental results. | Inconsistent cell health or density. | - Ensure cells are in the exponential growth phase at the time of treatment. - Use a consistent seeding density across all experiments. |
| Unexpected cell morphology changes. | This compound can induce senescence. | At high concentrations, this compound can induce a senescence phenotype, characterized by large cell size and vacuolated cytoplasm.[3] Confirm senescence using a β-galactosidase activity assay. |
| Difficulty in detecting telomerase inhibition in TRAP assays. | This compound may be inhibiting Taq polymerase. | To distinguish between telomerase inhibition and Taq polymerase inhibition, perform a modified TRAP assay where this compound is removed from the telomere extension products by ethanol precipitation before the PCR amplification step.[6][11] |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature.
| Cell Line | Cell Type | Assay | Concentration/IC50 | Reference |
| Uterus Carcinoma (UXF1138L) | Human Uterine Cancer | Clonogenic Assay | More potent than in monolayer growth | [1] |
| Human Melanoma Lines | Human Melanoma | Proliferation Assay | Dose-dependent inhibition | [3] |
| BJ-EHLT | Human Transformed Fibroblasts | Apoptosis Assay | 1 µM (chronic exposure for 4 days) | [4] |
| M14 | Human Melanoma | Apoptosis Assay | 1 µM (chronic exposure for 4 days) | [4] |
| Brain Tumor Cells (PFSK-1, DAOY, C6, GB-1) | Human Brain Tumors | Proliferation Assay | IC50 varies between cell lines | [6] |
| Mouse Cerebellar Progenitor Cells | Mouse Neural Progenitors | Viability Assay | IC50 of 15 µM (3-day exposure) | [6] |
| Human Brain Endothelial Cells | Human Endothelial | Viability Assay | IC50 of 5 µM (3-day exposure) | [6] |
| HT29 | Human Colorectal Adenocarcinoma | Cell Cycle Analysis | 0.5 µmol/L for 48 hours | [12] |
| MCF-7 | Human Breast Cancer | Proliferation Assay | 0.2, 0.5, or 1 µM for 7 days | [13] |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Seed exponentially growing cells in the appropriate culture vessel (e.g., 96-well plates for proliferation assays, larger flasks for cell cycle analysis). Allow cells to adhere and resume growth for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours, 72 hours, or longer for chronic exposure studies).
Cell Proliferation Assay (Alamar Blue)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.[6]
-
Alamar Blue Addition: Following the incubation period, add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified time (typically 1-4 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Telomerase Activity Assay (TRAP - Telomere Repeat Amplification Protocol)
-
Lysate Preparation: Prepare cell-free lysates from this compound-treated and control cells.
-
Telomere Extension: Incubate the cell lysates with a telomere substrate oligonucleotide to allow for telomere extension by telomerase.
-
This compound Removal (Optional but Recommended): To avoid inhibition of Taq polymerase by this compound, perform a phenol/chloroform extraction followed by ethanol precipitation to purify the telomere extension products.[6]
-
PCR Amplification: Use the telomere extension products as a template for PCR amplification.
-
Visualization: Visualize the PCR products on a polyacrylamide gel. A ladder of bands indicates telomerase activity.
Visualizations
Caption: Mechanism of action of this compound leading to telomere dysfunction and cellular outcomes.
Caption: A general experimental workflow for evaluating the effects of this compound on a specific cell type.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 3. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating RHPS4 Targets: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-Cas9 and other techniques for validating the cellular targets of RHPS4, a potent G-quadruplex ligand with anti-tumor activity. We will delve into experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these methodologies.
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a well-characterized small molecule that exerts its anti-cancer effects by binding to and stabilizing G-quadruplex (G4) structures in DNA.[1][2] These non-canonical secondary DNA structures are prevalent in telomeric regions and gene promoters, and their stabilization by this compound leads to telomere dysfunction and inhibition of telomerase activity.[1][3] This ultimately triggers a DNA damage response, cell cycle arrest, and apoptosis in cancer cells.[1][4] Recent studies have also revealed that this compound can localize to mitochondria, affecting mitochondrial DNA (mtDNA) replication and transcription, highlighting a dual mechanism of action.[5][6][7]
Validating the specific molecular targets that mediate the effects of this compound is crucial for understanding its mechanism of action and for the development of more potent and selective G4-ligand-based therapies. Here, we compare the use of the revolutionary CRISPR-Cas9 gene-editing tool with other established methods for this purpose.
Leveraging CRISPR-Cas9 for Robust Target Validation
Proposed CRISPR-Cas9 Experimental Workflow for this compound Target Validation
The primary targets of this compound are proteins involved in telomere maintenance and those that interact with G-quadruplex structures. Key examples include proteins of the shelterin complex (e.g., TRF1, TRF2, POT1) and helicases that resolve G4 structures.[1][9] A CRISPR-Cas9 approach to validate these as this compound targets would involve the following steps:
-
Design and Generation of knockout cell lines: Design single guide RNAs (sgRNAs) to target the genes encoding for putative this compound-interacting proteins. These sgRNAs are then delivered along with the Cas9 nuclease into a cancer cell line sensitive to this compound.
-
Clonal Selection and Validation: Isolate single-cell clones and verify the successful knockout of the target gene through sequencing and Western blotting.
-
Phenotypic Analysis: Treat the knockout cell lines and wild-type control cells with this compound and assess for phenotypic changes. A diminished response to this compound in the knockout cells would validate the targeted protein as a key mediator of the drug's effects.
dot
Caption: CRISPR-Cas9 workflow for validating this compound targets.
Comparison of Target Validation Methods
While CRISPR-Cas9 offers a definitive approach, other methods have been traditionally used and provide complementary information. The table below summarizes a comparison of CRISPR-Cas9 with RNA interference (RNAi) and protein overexpression techniques.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) | Protein Overexpression |
| Mechanism | Permanent gene knockout at the DNA level.[8] | Transient gene knockdown at the mRNA level.[8][10] | Increased expression of the target protein. |
| Effect | Complete loss-of-function.[8] | Partial loss-of-function (knockdown).[11] | Gain-of-function or dominant-negative effect. |
| Specificity | Generally high, with off-target effects being a consideration that can be minimized.[8][12] | Prone to off-target effects.[11][12] | Can have non-physiological effects due to high protein levels. |
| Duration of Effect | Permanent and heritable.[11] | Transient.[10] | Dependent on the expression system. |
| Workflow Complexity | More complex, involving cloning and selection.[10] | Relatively simpler and faster for transient knockdown.[12] | Varies with the expression system (transient vs. stable). |
| Use in this compound Studies | Proposed for definitive validation. | Can be used for initial screening of potential targets. | Used to demonstrate antagonism of this compound effects (e.g., POT1, TRF2).[1][4] |
Experimental Protocols
CRISPR-Cas9-Mediated Knockout of a Target Gene (e.g., TRF2)
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the TERF2 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease gene.
-
-
Cell Transfection:
-
Transfect a human cancer cell line (e.g., U2OS) with the sgRNA/Cas9 expression plasmid using a suitable transfection reagent.
-
Include a control plasmid lacking the sgRNA sequence.
-
-
Single-Cell Cloning:
-
Two days post-transfection, perform serial dilution of the cells into 96-well plates to isolate single clones.
-
Expand the clones over 2-3 weeks.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the amplicons to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Prepare protein lysates from the clones and perform a Western blot using an anti-TRF2 antibody to confirm the absence of the TRF2 protein.
-
-
Phenotypic Analysis:
-
Plate the validated TRF2 knockout clones and wild-type control cells.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Perform immunofluorescence for DNA damage markers (e.g., γH2AX) to quantify the DNA damage response.
-
RNAi-Mediated Knockdown of a Target Gene
-
siRNA Design and Synthesis:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of the gene of interest.
-
Include a non-targeting control siRNA.
-
-
Cell Transfection:
-
Transfect the cancer cell line with the siRNAs using a lipid-based transfection reagent.
-
-
Knockdown Validation:
-
At 48-72 hours post-transfection, harvest the cells.
-
Perform qRT-PCR to quantify the reduction in target mRNA levels.
-
Perform a Western blot to confirm the reduction in target protein levels.
-
-
Phenotypic Analysis:
-
At 24 hours post-transfection, treat the cells with this compound and assess the phenotype at 72-96 hours post-transfection as described for the CRISPR-Cas9 protocol.
-
Signaling Pathway and Logical Relationships
The antitumor activity of this compound is initiated by its binding to G-quadruplex structures, primarily in telomeres. This stabilization leads to the displacement of telomere-binding proteins, triggering a DNA damage response pathway.
dot
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. synthego.com [synthego.com]
- 9. Applications of CRISPR-Cas9 Technology in Editing Telomeres and Their Related Control Genes [ewadirect.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
A Comparative Analysis of RHPS4 and BRACO-19: Efficacy as G-Quadruplex Stabilizing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent G-quadruplex (G4) stabilizing ligands, RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) and BRACO-19 (a 3,6,9-trisubstituted acridine). Both compounds have been extensively studied for their potential as anticancer agents through the stabilization of G-quadruplex structures in telomeric DNA and oncogene promoter regions, leading to telomerase inhibition and cell cycle arrest. This guide synthesizes available experimental data to offer an objective comparison of their performance.
Mechanism of Action
Both this compound and BRACO-19 are potent telomerase inhibitors that function by stabilizing G-quadruplex structures, which are non-canonical four-stranded DNA conformations.[1][2] The G-rich single-stranded 3' overhang of telomeres is a primary target for these ligands. By stabilizing the G-quadruplex fold, these molecules prevent the catalytic subunit of telomerase, hTERT, from accessing and elongating the telomere.[3][4] This leads to telomere shortening, dysfunction, and the induction of a DNA damage response, ultimately resulting in cellular senescence or apoptosis.[5][6]
Recent studies indicate that the anticancer effects of these G4 ligands are not solely dependent on telomere shortening but also on the rapid induction of a DNA damage response at telomeres. This "telomere uncapping" can trigger cell death independently of telomerase inhibition.[6] Furthermore, these ligands can also stabilize G-quadruplexes in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[7]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and BRACO-19 in various cancer cell lines as reported in different studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| U87 | Glioblastoma | 1.1 | 72 hours | [8] |
| DAOY | Medulloblastoma | 2.2 | 72 hours | [8] |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 | 72 hours | [8] |
| Res196 | Ependymoma | 1.6 | 72 hours | [8] |
| KNS42 | Glioblastoma | > 5.0 | 72 hours | [8] |
| C6 | Glioma | 26 | 72 hours | [8] |
| 21NT | Breast Cancer | Not specified for cytotoxicity, but growth cessation at 0.2 µM | 15 days | [2] |
| A431 | Vulval Carcinoma | Not specified for cytotoxicity, but growth cessation at non-acute cytotoxic concentrations | 15 days | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of BRACO-19 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [3] |
| U87 | Glioblastoma | 1.45 | 72 hours | [9] |
| U251 | Glioblastoma | 1.55 | 72 hours | [9] |
| SHG44 | Glioblastoma | 2.5 | 72 hours | [9] |
| C6 | Glioma | 27.8 | 72 hours | [9] |
Table 3: Telomerase Inhibition
| Compound | Assay | IC50 (µM) | Citation |
| This compound | TRAP Assay | 0.33 | [10] |
| BRACO-19 | TRAP Assay | Not explicitly stated as an IC50 value, but shown to cause complete telomerase inhibition at low micromolar concentrations. | [9] |
In Vivo Efficacy
Both this compound and BRACO-19 have demonstrated antitumor activity in preclinical xenograft models.
This compound:
-
In a CG5 breast cancer xenograft model, this compound treatment (15 mg/kg, i.v., for 15 days) resulted in a tumor weight inhibition of approximately 80%, with 40% of mice being cured.[10]
-
In other tumor xenografts (M14 melanoma, PC3 prostate, HT29 colon, H460 lung), this compound treatment led to about 50% tumor weight inhibition.[10]
-
It is noteworthy that the single-agent in vivo efficacy of this compound has been reported as limited in some models, with greater effects observed in combination with other chemotherapeutic agents like Taxol.[11]
BRACO-19:
-
In an early-stage UXF1138L uterine carcinoma xenograft model, chronic administration of BRACO-19 (2 mg/kg/day, i.p.) resulted in a 96% growth inhibition compared to controls, accompanied by partial tumor regressions.[3][4] This effect was associated with a loss of nuclear hTERT expression.[3]
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is commonly used to measure telomerase activity.
-
Cell Lysate Preparation: Cancer cells are lysed in a CHAPS buffer to extract proteins, including telomerase.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (GGTTAG).
-
PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Inhibition Assay: To test the inhibitory effect of this compound or BRACO-19, the compounds are included in the telomerase extension reaction. A reduction or absence of the DNA ladder indicates inhibition of telomerase activity. To control for PCR inhibition by the G4 ligand, an internal PCR control (IS) is often included, and in some protocols, the telomerase extension products are purified before PCR amplification.[8]
Cell Proliferation (Cytotoxicity) Assay
The anti-proliferative effects of the compounds are typically assessed using assays like the MTT or SRB assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or BRACO-19 for a specified period (e.g., 72 hours or 5 days).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine cell viability.
-
SRB Assay: Cells are fixed, and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is measured.
-
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
G-Quadruplex Stabilization and Telomere Dysfunction Pathway
The stabilization of G-quadruplexes at telomeres by this compound or BRACO-19 initiates a cascade of events leading to cell cycle arrest or apoptosis. This can be visualized as a signaling pathway.
Caption: Signaling pathway of G-quadruplex stabilization by this compound and BRACO-19.
Experimental Workflow for Comparing G4 Ligand Efficacy
The following diagram outlines a typical workflow for the preclinical comparison of G-quadruplex stabilizing ligands.
Caption: Workflow for preclinical comparison of G4 ligands.
Summary and Conclusion
Both this compound and BRACO-19 are potent G-quadruplex stabilizing agents with significant anticancer activity. Based on the available data:
-
Potency: Both compounds exhibit low micromolar to sub-micromolar activity in inhibiting telomerase and cancer cell proliferation. A direct comparison of potency is challenging due to the lack of head-to-head studies under identical conditions.
-
Mechanism: Both molecules act through the stabilization of G-quadruplexes, leading to telomerase inhibition and the induction of a DNA damage response. BRACO-19 has been shown to cause the displacement of hTERT from the nucleus.[3]
-
In Vivo Efficacy: Both have demonstrated significant tumor growth inhibition in xenograft models. This compound's single-agent efficacy may be more variable across different tumor types, while BRACO-19 showed very high efficacy in the model tested.
-
Off-Target Effects: this compound has been associated with potential cardiotoxicity, which is an important consideration for its clinical development.
References
- 1. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Telomeric G-quadruplexes are a substrate and site of localization for human telomerase [ideas.repec.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of G-Quadruplex Stabilizers: RHPS4 vs. Telomestatin
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s), non-canonical secondary structures formed in guanine-rich nucleic acid sequences, have emerged as promising therapeutic targets, particularly in oncology. Their prevalence in telomeric regions and oncogene promoters makes them attractive for interventions aimed at disrupting cancer cell proliferation. This guide provides a detailed comparison of two prominent G-quadruplex stabilizing ligands: RHPS4 and telomestatin. We will delve into their mechanisms of action, comparative performance based on experimental data, and the methodologies used to evaluate their efficacy.
Mechanism of Action: Stabilizing G4 Structures to Induce Cellular Damage
Both this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) and telomestatin function by binding to and stabilizing G-quadruplex structures. This stabilization at the 3' G-rich overhang of telomeres interferes with the binding of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells. The inhibition of telomerase leads to progressive telomere shortening, ultimately triggering a DNA damage response, cell cycle arrest, and apoptosis.[1][2]
While both ligands share this general mechanism, their specific binding modes and selectivities differ, influencing their biological activity. This compound, a synthetic pentacyclic acridine, is known to interact with G-quadruplexes through both end-stacking and intercalation. In contrast, telomestatin, a natural macrocycle isolated from Streptomyces anulatus, exhibits a high specificity for intramolecular G-quadruplex structures.[1][3]
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and telomestatin, providing a snapshot of their relative potency and selectivity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Telomestatin | Reference |
| Telomerase Inhibition (IC50) | 0.33 µM | 5 nM | [3],[2] |
| Selectivity (G4 vs. dsDNA) | ~10-fold | ~70-fold | [1] |
| Binding Affinity (Kd for G4) | Data not available in a directly comparable format | Data not available in a directly comparable format |
Table 1: Biochemical Performance of this compound and Telomestatin. This table highlights the superior potency of telomestatin in inhibiting telomerase and its higher selectivity for G-quadruplex DNA over double-stranded DNA.
| Cell Line | This compound IC50 (µM) | Telomestatin IC50 (µM) | Reference |
| U251MG (Glioblastoma) | ~1.1 | Data not available | |
| U87MG (Glioblastoma) | ~2.2 | Data not available | |
| DAOY (Medulloblastoma) | ~2.2 | Data not available | |
| KNS42 (Glioblastoma) | >50 | Data not available | |
| C6 (Glioma) | ~26 | Data not available | |
| GB-1 (Glioblastoma) | ~32 | Data not available | |
| M14 (Melanoma) | Not specified | Not specified | [1] |
| CG5 (Breast Carcinoma) | Not specified | Not specified | [1] |
| HT29 (Colon Carcinoma) | Not specified | Not specified | [1] |
Table 2: Cytotoxicity of this compound and Telomestatin in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) for cell growth. While extensive data for this compound is available, directly comparable data for telomestatin across a wide range of cell lines is limited in the reviewed literature.
Visualizing the Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental setups.
Caption: Mechanism of G4 stabilization by this compound or telomestatin leading to cell death.
Caption: Workflow of a FRET-based melting assay for G4 ligand screening.
Caption: Logical flow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the performance data is crucial for its interpretation and for designing future experiments.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure. The principle relies on a G4-forming oligonucleotide labeled with a FRET donor-acceptor pair. In the folded G4 conformation, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon thermal denaturation, the oligonucleotide unfolds, the distance between the fluorophores increases, and the FRET signal decreases. A stabilizing ligand will increase the melting temperature (Tm) of the G4 structure.
Protocol:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide (e.g., from a telomeric or oncogene promoter sequence) is synthesized with a FRET donor (e.g., FAM) at one terminus and an acceptor (e.g., TAMRA) at the other.
-
Reaction Mixture: The FRET-labeled oligonucleotide is diluted to a final concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Ligand Addition: The G4 ligand (this compound or telomestatin) is added at various concentrations. A control with no ligand is also prepared.
-
Annealing: The samples are heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 formation.
-
FRET Measurement: The fluorescence is measured over a temperature range (e.g., 25°C to 95°C with a ramp rate of 1°C/min) using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection. The emission of the acceptor is monitored upon excitation of the donor.
-
Data Analysis: The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence intensity against temperature. The change in melting temperature (ΔTm) in the presence of the ligand compared to the control indicates the degree of G4 stabilization.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity. It is a two-step assay involving telomerase-mediated extension of a substrate oligonucleotide followed by PCR amplification of the extension products.
Protocol:
-
Cell Lysate Preparation: Cell extracts containing telomerase are prepared by lysing cells in a buffer (e.g., CHAPS lysis buffer). The protein concentration of the lysate is determined.
-
Telomerase Extension: A reaction mixture is prepared containing the cell lysate, a telomerase substrate (TS) primer, dNTPs, and the G4 ligand at various concentrations. The reaction is incubated at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). An internal PCR control (ITAS) is often included to monitor for PCR inhibition by the test compound.
-
Product Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining (e.g., with SYBR Green) or by using a fluorescently labeled primer.
-
Data Analysis: The intensity of the characteristic 6-base pair ladder of telomerase extension products is quantified. The IC50 value for telomerase inhibition is the concentration of the ligand that reduces the intensity of the telomerase ladder by 50% compared to the no-ligand control.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It is used to determine the binding affinity and kinetics of a ligand to its target.
Protocol:
-
Sensor Chip Preparation: A biotinylated G4-forming oligonucleotide is immobilized on a streptavidin-coated SPR sensor chip. A reference flow cell is prepared, often with a non-G4 forming or duplex DNA, to subtract non-specific binding.
-
Ligand Preparation: The G4 ligand (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Binding Analysis: The ligand solutions are injected over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram.
-
Dissociation Phase: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand from the immobilized G4 DNA.
-
Regeneration: A regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) is injected to remove any remaining bound ligand, preparing the surface for the next injection.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as kd/ka.
Conclusion
Both this compound and telomestatin are potent G-quadruplex stabilizers with demonstrated anti-cancer properties. The available data suggests that telomestatin is a significantly more potent inhibitor of telomerase and exhibits higher selectivity for G-quadruplex DNA over duplex DNA compared to this compound. However, a comprehensive head-to-head comparison of their binding affinities and cytotoxic profiles across a broad panel of cancer cell lines under standardized conditions would be invaluable for the drug development community. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies and for the continued exploration of G-quadruplexes as therapeutic targets.
References
A Cross-Validation Guide to RHPS4 Binding Sites: A Comparative Analysis for Researchers
For researchers and scientists in drug development, the rigorous validation of a ligand's binding site is paramount. This guide provides a comparative analysis of experimental data for RHPS4, a well-known G-quadruplex (G4) stabilizing ligand, to facilitate an objective understanding of its binding characteristics. By presenting quantitative data from various methodologies, this document aims to support informed decisions in the progression of G4-targeted therapeutic strategies.
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent agent that targets G-quadruplex structures, which are non-canonical secondary structures of DNA found in regions of the genome critical for cancer cell proliferation, such as telomeres and oncogene promoters. The validation of this compound's binding affinity and selectivity is crucial for its development as a therapeutic agent. This guide summarizes key experimental data and methodologies used to cross-validate its binding sites.
Quantitative Comparison of this compound Binding Affinity
The binding affinity of this compound to its target G-quadruplex structures and its selectivity over other DNA forms are critical parameters. The following table summarizes experimentally determined dissociation constants (Kd) and other relevant metrics for this compound.
| Target | Method | Reported Value | Conditions | Reference |
| Human Telomeric G4 (Tel24) | Fluorescence Spectroscopy | Kd = 1.84 ± 0.10 µM | Dilute solution | [1] |
| Human Telomeric G4 (Tel24) | Fluorescence Spectroscopy | Kd = 2.50 ± 0.26 µM | 20 wt% PEG200 (molecular crowding) | [1] |
| Telomerase | TRAP Assay | IC50 = 0.33 µM | Cell-free | [2] |
Off-Target Effects: A Critical Consideration
A significant hurdle in the clinical development of this compound has been its off-target effects, particularly cardiotoxicity associated with the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. A thorough assessment of these effects is essential.
| Off-Target | Method | Reported Value | Cell Line | Reference |
| hERG Channel Inhibition | Patch Clamp Assay | Data not found in search results | - | - |
| General Cytotoxicity (mean) | Sulforhodamine B assay | IC50 = 13.18 µM | NCI 60 cell line screen | [2] |
Experimental Workflow for Cross-Validation
A multi-faceted approach is necessary to confidently characterize the binding of a ligand like this compound. The following diagram illustrates a typical experimental workflow for the cross-validation of this compound binding sites, from initial screening to cellular target engagement.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects primarily by stabilizing G-quadruplex structures in telomeres. This stabilization blocks the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, leading to telomere dysfunction and ultimately, cell death. The following diagram depicts this proposed mechanism.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are crucial.
Fluorescence Spectroscopy for Binding Affinity
This technique is used to determine the dissociation constant (Kd) of the ligand-DNA interaction.
-
Principle: The intrinsic fluorescence of this compound or a fluorescent probe is monitored upon titration with the G-quadruplex DNA. Changes in fluorescence intensity are used to calculate the binding affinity.
-
Protocol Outline:
-
Prepare solutions of this compound and the target DNA (e.g., Tel24 G-quadruplex) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the DNA to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling.
-
Titrate a fixed concentration of this compound with increasing concentrations of the G-quadruplex DNA.
-
After a short incubation period, measure the fluorescence emission spectra at a fixed excitation wavelength.
-
Plot the change in fluorescence intensity against the DNA concentration and fit the data to a suitable binding model to determine the Kd.[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is used to determine binding kinetics (association and dissociation rates) and affinity.
-
Principle: A change in the refractive index at the surface of a sensor chip, caused by the binding of an analyte (this compound) to an immobilized ligand (DNA), is measured.
-
Protocol Outline:
-
Immobilize the target DNA (e.g., biotinylated telomeric G-quadruplex) onto a streptavidin-coated sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface and monitor the change in the SPR signal in real-time.
-
After the association phase, flow buffer alone to monitor the dissociation phase.
-
Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).[3]
-
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
G4-FID is a high-throughput screening method to identify and characterize G-quadruplex ligands.
-
Principle: A fluorescent probe that binds to G-quadruplex DNA is displaced by a competing ligand (this compound), leading to a decrease in fluorescence.
-
Protocol Outline:
-
Pre-form a complex between the G-quadruplex DNA and a fluorescent probe (e.g., Thiazole Orange).
-
Add increasing concentrations of this compound to the complex.
-
Measure the fluorescence intensity at each this compound concentration.
-
The concentration of this compound that causes a 50% reduction in fluorescence (DC50) is determined and can be used to estimate the binding affinity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand to its target protein increases the thermal stability of the protein.
-
Protocol Outline:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detect the amount of the target protein (if a protein is the primary target) or downstream markers of G4 stabilization in the soluble fraction by methods such as Western blotting. An increased amount of the target protein in the soluble fraction at higher temperatures in the this compound-treated cells indicates target engagement.
-
hERG Patch Clamp Assay
This electrophysiological technique is the gold standard for assessing the risk of a compound causing cardiac arrhythmia by inhibiting the hERG channel.
-
Principle: The flow of ions through the hERG channel is measured as an electrical current in whole cells expressing the channel. The effect of the compound on this current is quantified.
-
Protocol Outline:
-
Use a cell line that stably expresses the hERG potassium channel (e.g., HEK293 cells).
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Plot the percentage of current inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. This compound shifted the conformation ensemble equilibrium of Tel24 by preferentially stabilizing the (3 + 1) hybrid-2 conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RHPS4 Derivatives: Balancing Efficacy and Safety in G-Quadruplex Targeting
For researchers, scientists, and drug development professionals, the quest for potent and selective G-quadruplex (G4) ligands as potential anticancer agents is a dynamic field. The pentacyclic acridinium salt RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) has emerged as a significant G4-stabilizing molecule with proven efficacy in inhibiting tumor cell growth both in laboratory settings and in animal models.[1] However, its clinical potential has been hampered by off-target cardiovascular effects. This guide provides a comparative analysis of a series of this compound derivatives designed to mitigate these toxicities while retaining or enhancing their on-target activity at telomeres.
This comprehensive guide presents a side-by-side comparison of this compound and its novel derivatives, focusing on their G-quadruplex binding affinity, telomerase inhibition, cellular cytotoxicity, and off-target profiles. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms.
Performance Data Summary
The following tables summarize the key performance indicators for this compound (Compound 1) and its derivatives. The data has been compiled from a pivotal study aimed at identifying derivatives with improved toxicological profiles.[1]
Table 1: G-Quadruplex Binding, Selectivity, and Off-Target Effects
| Compound | G4/Duplex Selectivity Ratio | hERG Inhibition (%) at 1 µM | β2 Receptor Interaction (% Inhibition) |
| 1 (this compound) | 16.3 | 62 | 7.2 |
| 2 | 98 | 11 | 41 |
| 3 | 98 | 0 | 13 |
| 4 | 65 | 1 | 15 |
| 5 | 93 | 10 | 16 |
| 6 | 77 | 8 | 35 |
| 7 | 92 | 0 | 37 |
| 8 | 99 | 2 | 40 |
| 9 | 24 | NE | 86 |
| 10 | 49 | NE | 95 |
NE: Not Determined
Table 2: Cytotoxicity in Cancer and Normal Cell Lines
| Compound | HT-29 (Colon Cancer) GI50 (µM) | WI-38 (Normal Lung Fibroblasts) GI50 (µM) | Selectivity Index (WI-38 GI50 / HT-29 GI50) |
| 1 (this compound) | 0.62 | 11.6 | 18.7 |
| 2 | 0.2 | 21 | 105 |
| 3 | 0.1 | 244.4 | 2444 |
| 4 | 6.7 | 1.63 | 0.24 |
| 5 | <0.1 | >230 | >2300 |
| 6 | 0.7 | 21 | 30 |
| 7 | 0.9 | 32.6 | 36.2 |
| 8 | 0.9 | 15.8 | 17.6 |
| 9 | <0.1 | >15 | >150 |
| 10 | <0.1 | >10 | >100 |
Key Findings and Analysis
The comparative analysis reveals that several derivatives exhibit a promising balance of high G4-selectivity, potent anticancer activity, and reduced off-target effects compared to the parent compound, this compound.
-
Improved Safety Profile: A significant breakthrough is the identification of derivatives with substantially lower inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity. For instance, compounds 3 and 7 show no hERG inhibition at 1 µM, and compound 8 demonstrates a remarkably low 2% inhibition compared to 62% for this compound.[1]
-
Enhanced Selectivity: Many of the new derivatives display a superior selectivity for G-quadruplex DNA over duplex DNA. Compound 8 , for example, shows a G4/duplex selectivity ratio of 99, a significant improvement over this compound's ratio of 16.3.[1]
-
Potent Cytotoxicity: The derivatives generally maintain potent cytotoxic activity against the HT-29 human colon cancer cell line, with several compounds, such as 3 , 5 , 9 , and 10 , exhibiting sub-micromolar GI50 values.[1]
-
Promising Candidate - Compound 8: Compound 8 emerges as a particularly promising candidate. It combines high G4-selectivity, potent anticancer activity (GI50 of 0.9 µM in HT-29 cells), and a significantly improved safety profile with minimal hERG inhibition.[1] This derivative warrants further investigation as a potential clinical candidate.
Mechanism of Action: Signaling Pathway
This compound and its derivatives exert their anticancer effects by stabilizing G-quadruplex structures, primarily within the telomeres of cancer cells. This stabilization triggers a DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis. The key signaling cascade is an ATR (Ataxia Telangiectasia and Rad3-related) dependent pathway.
Caption: this compound derivative-induced DNA damage signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
FRET-Based G-Quadruplex Melting Assay
This assay is used to determine the G-quadruplex stabilizing ability of the compounds.
Caption: Workflow for FRET-based G-quadruplex melting assay.
Methodology:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., from the human telomeric sequence) is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Reaction Mixture: The labeled oligonucleotide is dissolved in a buffer containing a cation that promotes G-quadruplex formation (typically K+). The this compound derivative is then added at various concentrations.
-
Thermal Denaturation: The fluorescence of the solution is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence (FRET). As the structure unfolds (melts) with increasing temperature, the distance between the donor and quencher increases, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.
Telomerase Repeated Amplification Protocol (TRAP) Assay
This assay is used to measure the inhibitory effect of the compounds on telomerase activity.
Caption: Workflow for the Telomerase Repeated Amplification Protocol (TRAP) assay.
Methodology:
-
Cell Lysate Preparation: Prepare a protein extract from a telomerase-positive cancer cell line.
-
Telomerase Reaction: The cell lysate is incubated with a non-telomeric substrate oligonucleotide (TS primer), dNTPs, and the this compound derivative at various concentrations. Telomerase in the lysate, if active, will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer.
-
Product Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The presence of a characteristic DNA ladder indicates telomerase activity.
-
Data Analysis: The intensity of the DNA ladder is quantified. The concentration of the compound that causes a 50% reduction in telomerase activity (IC50) is determined.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer and normal cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.
Conclusion
The development of this compound derivatives represents a significant step forward in the pursuit of safe and effective G-quadruplex-targeting anticancer therapies. The identification of compounds like derivative 8 , which exhibit a superior safety profile without compromising their potent on-target activity, provides a strong foundation for future preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research efforts in this promising area of cancer drug discovery.
References
G-Quadruplex Ligand RHPS4: A Comparative Guide to its Anti-Tumor Activity in Xenograft Models
For researchers and drug development professionals exploring novel anti-cancer therapies, G-quadruplex ligands present a promising avenue. Among these, RHPS4 has demonstrated significant anti-tumor activity. This guide provides a comparative analysis of this compound's performance in xenograft models against other notable G-quadruplex ligands: BRACO-19, CX-5461, and Telomestatin. The data is presented to facilitate an objective evaluation of their potential as therapeutic agents.
Performance Comparison of G-Quadruplex Ligands in Xenograft Models
The following table summarizes the quantitative data on the anti-tumor activity of this compound and selected alternative G-quadruplex ligands in various xenograft models.
| Ligand | Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| This compound | Glioblastoma | U251MG subcutaneous xenografts in CD1 nude mice | 10 mg/kg/day, intravenous, for 5 days | 1.9% TGI as a single agent. 122.1% TGI when combined with 10 Gy radiation, indicating tumor regression. | [1] |
| Uterine Carcinoma | UXF1138L subcutaneous xenografts in nude mice | 5 mg/kg, oral, twice weekly | Marginal growth inhibition as a single agent. Complete, durable remissions when combined with Taxol. | [2] | |
| Various (Melanoma, Prostate, Colon, Lung) | M14, PC3, HT29, H460 xenografts | Not specified | Approximately 50% tumor weight inhibition as a single agent. | [3] | |
| BRACO-19 | Uterine Carcinoma | UXF1138L subcutaneous xenografts in NMRI nude mice | 2 mg/kg/day, intraperitoneal, daily for 3 weeks | 96% TGI compared to controls, with partial tumor regressions. | |
| CX-5461 | Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 subcutaneous xenografts in nude mice | Not specified | Decreased tumor growth. | [4] |
| Osteosarcoma | 143B-Luc and SJSA-1-Luc subcutaneous xenografts in Rag2 KO mice | 30 mg/kg, thrice weekly for two weeks | Reduced tumor growth. | [5] | |
| Telomestatin | Acute Leukemia | U937 subcutaneous xenografts in nude mice | 15 mg/kg/day, intraperitoneal, twice a week for 4 weeks | Significant reduction in tumor volume (291±14 mm³ vs. 1395±270 mm³ in control). | [6] |
Experimental Protocols
Detailed methodologies for the key xenograft experiments cited are provided below to allow for a comprehensive understanding and potential replication of the studies.
This compound in Glioblastoma Xenografts
-
Cell Line: U251MG human glioblastoma cells.
-
Animal Model: 5-week-old female athymic CD1 nude mice.
-
Tumor Implantation: 7.5 x 10^6 U251MG cells in 50% Matrigel were injected subcutaneously into the flank.
-
Treatment Initiation: Treatment began when tumor volume reached approximately 800 mm³.
-
Drug Formulation and Administration: this compound was dissolved in PBS and administered intravenously at a dose of 10 mg/kg per day for 5 consecutive days.
-
Control Group: Received intravenous injections of PBS (vehicle).
-
Tumor Measurement: Tumor dimensions were measured three times a week with a caliper, and tumor volume was calculated using the formula: (length × width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the experiment.[1]
BRACO-19 in Uterine Carcinoma Xenografts
-
Cell Line: UXF1138L human uterine carcinoma cells.
-
Animal Model: Thymus aplastic nude mice of NMRI genetic background.
-
Tumor Implantation: Tumor fragments of approximately 30 mm³ were implanted subcutaneously.
-
Treatment Initiation: Treatment started when tumors reached a median volume of about 68 mm³.
-
Drug Formulation and Administration: BRACO-19 was administered intraperitoneally at a dose of 2 mg/kg per day for 5 days a week for 3 weeks.
-
Tumor Measurement: Tumor growth was monitored by two-dimensional caliper measurements.
Telomestatin in Acute Leukemia Xenografts
-
Cell Line: U937 human leukemia cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: 5 x 10^6 U937 cells were inoculated subcutaneously.
-
Treatment Initiation: Treatment commenced when tumors reached a size of 100 mm³.
-
Drug Formulation and Administration: Telomestatin was administered intraperitoneally at a dose of 15 mg/kg/day, twice a week for 4 weeks.
-
Control Group: Received intraperitoneal injections of PBS.
-
Tumor Measurement: Tumor volumes were measured, and at the end of the study, tumors were excised for further analysis.[6]
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of these G-quadruplex ligands stems from their ability to stabilize G-quadruplex structures in telomeres and promoter regions of oncogenes, leading to cellular senescence or apoptosis. The diagrams below illustrate the key signaling pathways involved.
This compound stabilizes G-quadruplex structures at telomeres, leading to telomere uncapping. This event is recognized as DNA damage, activating the DNA Damage Response (DDR) pathway, primarily through ATM and ATR kinases, which ultimately results in apoptosis.
BRACO-19's stabilization of telomeric G-quadruplexes displaces telomerase, leading to telomere dysfunction. This triggers the activation of the p53 and p21 pathways, resulting in cell cycle arrest and cellular senescence.[7][8][9]
CX-5461 primarily inhibits ribosomal DNA transcription, which induces replication stress. This stress activates the ATM and ATR signaling pathways, leading to the accumulation of DNA damage and subsequent apoptosis.[4]
Experimental Workflow
The general workflow for evaluating the anti-tumor activity of G-quadruplex ligands in xenograft models is depicted below.
This guide provides a foundational comparison of this compound and other G-quadruplex ligands based on available preclinical data. Further head-to-head studies in standardized xenograft models would be invaluable for a more definitive comparative assessment of their therapeutic potential.
References
- 1. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Safety Operating Guide
Navigating the Safe Disposal of RHPS4: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive framework for the safe handling and disposal of the research chemical RHPS4, emphasizing procedural steps and immediate safety information. As no specific disposal protocol for this compound is publicly available, this document outlines a general, safety-first approach based on established guidelines for hazardous waste management.
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters derived from general chemical and biological waste disposal guidelines. These values are essential for ensuring safe and compliant waste management in a laboratory setting.
| Parameter | Value | Application | Source |
| Neutralization pH Range | 5 - 10 | The acceptable pH range for aqueous waste before drain disposal. | [1] |
| Bleach Solution for Disinfection | 10% Aqueous Solution | Concentration for chemical disinfection of liquid biological waste. | [2] |
| Autoclave Sterilization | 121°C (250°F), 1 bar, 15 minutes | Standard conditions for sterilizing biohazardous waste. | [3] |
| Ethyl Acetate Dissolution | 100 ml per 600 cm² | Volume of ethyl acetate required to dissolve nitrocellulose membranes. | [3] |
Visualizing the Disposal Workflow
To ensure a clear and logical approach to waste disposal, the following diagram outlines the necessary steps from initial hazard identification to final disposal. This workflow is designed to guide laboratory personnel through a safe and compliant disposal process for chemical compounds like this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of a research chemical such as this compound. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the environment.
Protocol 1: Hazard Assessment and Waste Characterization
-
Obtain the Safety Data Sheet (SDS): The first and most critical step is to obtain the SDS for this compound. This document will provide specific information on its physical, chemical, and toxicological properties, as well as handling and disposal recommendations.
-
Identify Hazards: Based on the SDS, determine the primary hazards associated with this compound. These may include:
-
Chemical Hazards: Flammability, corrosivity, reactivity, toxicity.
-
Biological Hazards: If the compound is used in conjunction with biological materials, assess for infectious or genetically modified organisms.
-
Radiological Hazards: If this compound is radiolabeled, identify the isotope and its activity level.
-
-
Determine the Waste Stream: Based on the identified hazards, classify the this compound waste into the appropriate category (e.g., hazardous chemical waste, biohazardous waste, radioactive waste).
Protocol 2: Waste Segregation and Containment
-
Select Appropriate Containers: Use waste containers that are compatible with the chemical properties of this compound. For example, use sturdy, leak-proof containers for liquids and puncture-resistant containers for sharps contaminated with the chemical.[1][4]
-
Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.
-
Segregate Waste: Do not mix incompatible waste streams. For instance, flammable waste should be stored separately from oxidizers, and acidic waste should be segregated from caustic waste.[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area. Ensure that caps are tightly sealed.[1]
Protocol 3: Treatment and Final Disposal
The appropriate disposal method will depend on the hazards identified in Protocol 1.
-
For Chemically Hazardous Waste (Non-radioactive, Non-biological):
-
Neutralization (if applicable): For acidic or basic waste, slowly neutralize it to a pH between 5 and 10 in a large volume of ice water before drain disposal, if permitted by institutional guidelines.[1]
-
Licensed Disposal Vendor: For most organic and hazardous chemical waste, arrange for pickup and disposal by a licensed hazardous waste management company.
-
-
For Biologically Contaminated Waste:
-
Decontamination: If this compound waste is contaminated with biological materials, it must be decontaminated.
-
Disposal: After decontamination, the waste may be disposed of as regular trash or medical waste, in accordance with institutional policies.[2]
-
-
For Radioactive Waste:
-
Segregation and Labeling: Separate radioactive waste by isotope and clearly label containers with the isotope, activity level, and date.[5]
-
Decay-in-Storage: For short-lived isotopes, store the waste in a designated radioactive decay area until the radiation returns to background levels.[5]
-
Licensed Disposal: For long-lived isotopes, arrange for disposal through a licensed radioactive waste vendor.[5]
-
By following these procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and safety office for additional requirements.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Current Trends Recommended Guidelines for Disposing of Nitrocellulose Membranes [cdc.gov]
- 4. unsw.edu.au [unsw.edu.au]
- 5. Pardon Our Interruption [rltinstitute.novartis.com]
Personal protective equipment for handling RHPS4
Essential Safety and Handling Guide for RHPS4
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand and telomerase inhibitor investigated for its anti-cancer properties. Due to its mechanism of action, which involves interaction with DNA structures and inhibition of a key cellular enzyme, it should be handled with appropriate containment and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| Operation | Glove Type | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid this compound (weighing, aliquoting) | Double-gloving with nitrile gloves | Chemical safety goggles or face shield | NIOSH-approved N95 or higher-rated respirator | Disposable solid-front gown |
| Handling Dilute this compound Solutions | Nitrile gloves | Chemical safety goggles | Not generally required if handled in a certified chemical fume hood | Standard lab coat |
| Handling Concentrated this compound Solutions | Double-gloving with nitrile gloves | Chemical safety goggles and face shield | Recommended if handled outside of a fume hood | Disposable solid-front gown |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound.
Preparation and Engineering Controls:
-
Designated Area: All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation. A chemical fume hood is the preferred engineering control for handling the solid compound and preparing stock solutions.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
Weighing and Solution Preparation:
-
Solid Form: When handling powdered this compound, wear the appropriate PPE as outlined in the table above, including respiratory protection, to prevent inhalation of the powder.
-
Weighing: Weigh the compound in a chemical fume hood or a balance enclosure.
-
Dissolving: this compound is often dissolved in dimethyl sulfoxide (DMSO). Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Prepare solutions in the chemical fume hood.
Experimental Use:
-
Cell Culture: When adding this compound to cell cultures, wear appropriate PPE. All manipulations should be performed in a biological safety cabinet (BSC) to maintain sterility and containment.
-
Animal Studies: For in vivo experiments, consult your institution's animal care and use committee (IACUC) for specific guidelines on handling animals treated with experimental compounds.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, disposable gowns, bench paper, and any weighing papers or tubes containing solid this compound. Collect this waste in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: This includes unused this compound solutions and contaminated media from cell culture experiments. Collect in a sealed, leak-proof container that is clearly labeled. Do not pour this compound waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Cytotoxic," "Chemical Hazard").
-
Store waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office. Follow their specific procedures for hazardous chemical waste pickup.
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
